5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGRQAMIQCHTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653948 | |
| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-65-4 | |
| Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction
5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its core structure, a pyrazolo[3,4-b]pyridine scaffold, is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors. The strategic placement of the bromo and methyl groups on this scaffold can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
Molecular Structure and Identification
The foundational step in understanding the physicochemical properties of a compound is to have a clear picture of its molecular structure and unambiguous identifiers.
Figure 1: Key identifiers and 2D structure of the compound.
Computed Physicochemical Properties
While experimental data for some properties of this compound are not extensively published, computational models provide valuable predictions. These values, summarized in the table below, offer a preliminary assessment of the compound's behavior.
| Property | Value | Source |
| Molecular Weight | 212.05 g/mol | PubChem |
| Monoisotopic Mass | 210.97451 Da | PubChem |
| XlogP | 1.9 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 41.6 Ų | PubChem |
Note: The XlogP value of 1.9 suggests that this compound has moderate lipophilicity, a key factor influencing cell membrane permeability and oral bioavailability.
Experimental Determination of Physicochemical Properties
To ensure scientific integrity and for regulatory purposes, experimentally determined data is paramount. The following sections provide detailed protocols for key physicochemical property measurements.
Melting Point Determination
The melting point is a critical indicator of a compound's purity and identity. The capillary method is a standard and reliable technique for this determination.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. This is crucial for uniform packing and heat transfer.
-
Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. The packing density should be consistent for reproducible results.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to quickly approach the expected melting range.
-
Once the sample begins to show signs of melting, reset the apparatus to a slower heating rate (1-2 °C/min) to allow for accurate observation of the melting process.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
-
5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS number 885223-65-4
An In-Depth Technical Guide to 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 885223-65-4): A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
This compound is a heterocyclic compound built upon the pyrazolo[3,4-b]pyridine scaffold, a structure of profound importance in modern medicinal chemistry. Its structural similarity to endogenous purine bases allows it to function as a highly effective "hinge-binding" motif for a wide range of protein kinases.[1][2] The strategic placement of a bromine atom at the C5 position renders it an exceptionally versatile building block, enabling chemists to readily introduce molecular complexity through various cross-coupling reactions. This guide provides a technical overview of its physicochemical properties, its strategic role in drug design, key synthetic methodologies, and its application in the development of targeted kinase inhibitors for diseases such as cancer.
The Pyrazolo[3,4-b]pyridine Core: A Foundation for Potency and Selectivity
The pyrazolo[3,4-b]pyridine ring system is considered a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets. The value of this particular scaffold stems from its bioisosteric relationship with adenine, a key component of ATP, the universal energy currency that all kinases utilize.
This structural mimicry is the causal basis for its success in kinase inhibitor design:
-
The Pyrazole Moiety: The N-H and adjacent nitrogen atom of the pyrazole ring are perfectly positioned to act as both a hydrogen bond donor and acceptor, forming a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket.[3][4] This interaction is a cornerstone of high-affinity binding.
-
The Pyridine Moiety: The pyridine ring contributes to the overall electronic properties and can engage in favorable π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, often found in the active site.[3][4]
The specific subject of this guide, this compound, includes two critical substituents that define its utility:
-
3-methyl group: This small alkyl group can influence the compound's solubility and steric profile, subtly tuning its fit within the target's binding pocket.
-
5-bromo group: This is the compound's most significant feature from a synthetic chemistry perspective. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), providing a reliable chemical handle for researchers to append larger, more complex functional groups to build out the molecule and achieve desired potency and selectivity profiles.[2]
Physicochemical and Structural Data
All quantitative data for the core compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 885223-65-4 | [5] |
| Molecular Formula | C₇H₆BrN₃ | [5][6] |
| Molecular Weight | 212.05 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | CC1=NN=C2C1=NC=C(C=C2)Br | [5] |
| MDL Number | MFCD11846319 | [6] |
Strategic Role in Kinase Inhibition
The primary application of this compound is as a foundational intermediate for the synthesis of potent and selective kinase inhibitors.[7][8] Kinases are a class of enzymes that play a central role in cellular signaling; their dysregulation is a hallmark of many cancers.
Mechanism of Target Engagement
Derivatives built from this scaffold typically function as ATP-competitive inhibitors. The core scaffold anchors the molecule in the ATP binding site, while the appended chemical groups extend into other regions of the kinase to confer selectivity and potency.
Caption: Kinase binding model for pyrazolo[3,4-b]pyridine derivatives.
Inhibition of Downstream Signaling
By blocking the activity of key oncogenic kinases such as Tropomyosin Receptor Kinases (TRKs) or Fibroblast Growth Factor Receptors (FGFRs), inhibitors derived from this scaffold can shut down critical cell signaling pathways responsible for tumor growth and survival.[2][9][10]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1449117-35-4 | Benchchem [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound , 95% , 885223-65-4 - CookeChem [cookechem.com]
- 7. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Spectroscopic Verification
In the landscape of medicinal chemistry and materials science, the pyrazolo[3,4-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other biologically active agents. The precise functionalization of this scaffold dictates its pharmacological and physicochemical properties. 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (C₇H₆BrN₃, M.W. 212.05 g/mol ) is a key intermediate, offering a strategic bromine handle for further synthetic elaboration via cross-coupling reactions, and a methyl group that can influence steric and electronic properties.[1][2]
The unequivocal structural confirmation of such intermediates is not merely a procedural formality; it is the bedrock upon which all subsequent research and development rests. An error in structural assignment can lead to the squandering of resources and the generation of misleading biological data. This guide provides a comprehensive framework for the spectroscopic characterization of this compound.
Molecular Structure and Tautomerism
The structure of this compound presents an interesting case of prototropic tautomerism, a common feature of N-unsubstituted pyrazoles. Theoretical calculations on the parent pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer.[2] This stability is a critical consideration when interpreting NMR spectra, as the observed signals will represent a time-averaged state of the dominant tautomer in solution.
Caption: Tautomerism of the target compound.
¹H NMR Spectroscopy: The Proton Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first-line technique for structural elucidation. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another.
Predicted ¹H NMR Data
Based on the structure and analysis of related pyrazolo[3,4-b]pyridines, the following proton signals are predicted for this compound. The spectrum is expected to be relatively simple, with four key signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~13.0 - 14.0 | broad singlet | 1H | N-H (pyrazole) | The N-H proton of the pyrazole ring is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| ~8.60 | doublet (d) | 1H | H6 | The proton at C6 is adjacent to the pyridine nitrogen, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield. It will appear as a doublet due to coupling with H4.[3] |
| ~8.30 | doublet (d) | 1H | H4 | The proton at C4 is also on the pyridine ring. It is deshielded but to a lesser extent than H6. It will appear as a doublet due to coupling with H6. |
| ~2.60 | singlet (s) | 3H | -CH₃ | The methyl group protons are in a single environment and are not coupled to other protons, resulting in a singlet. Its position is typical for a methyl group attached to an aromatic, electron-rich pyrazole ring.[4] |
Protocol for ¹H NMR Data Acquisition
This protocol provides a self-validating workflow for obtaining high-quality ¹H NMR data.
Caption: Workflow for ¹H NMR analysis.
Expertise & Causality: The choice of DMSO-d₆ as the solvent is deliberate. Its ability to form hydrogen bonds will help in observing the otherwise rapidly exchanging N-H proton. Shimming is critical for resolving the fine splitting (doublets) of the aromatic protons.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a map of the carbon framework of the molecule.
Predicted ¹³C NMR Data
Seven distinct carbon signals are expected. Chemical shifts are predicted based on the effects of the nitrogen atoms, the bromine substituent, and the methyl group.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~150-155 | C7a | This is a quaternary carbon at the fusion of the two rings, flanked by two nitrogen atoms, leading to a significant downfield shift. |
| ~148-152 | C6 | The C6 carbon is adjacent to the pyridine nitrogen, causing a strong deshielding effect and a downfield shift. |
| ~145-150 | C3 | The C3 carbon is attached to the methyl group and is part of the electron-rich pyrazole ring. Its chemical shift is influenced by both the ring nitrogens. |
| ~130-135 | C4 | This pyridine carbon is less deshielded than C6. |
| ~115-120 | C3a | Another quaternary carbon at the ring junction. |
| ~105-110 | C5 | The C5 carbon is directly attached to the bromine atom. The heavy atom effect of bromine typically shifts the carbon signal upfield compared to an unsubstituted carbon, but its position can vary. |
| ~12-15 | -CH₃ | The methyl carbon signal appears in the typical aliphatic region, significantly upfield. |
Protocol for ¹³C NMR Data Acquisition
The acquisition of a ¹³C NMR spectrum requires more time than a ¹H spectrum due to the low natural abundance of the ¹³C isotope.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) is beneficial if solubility allows.
-
Spectrometer Setup: Use a broadband probe tuned to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz instrument).
-
Acquisition:
-
Perform a proton-decoupled ¹³C experiment (e.g., zgpg30). This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.
-
Set a wide spectral width (~200 ppm) to ensure all signals are captured.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary to achieve a good signal-to-noise ratio.
-
-
Processing: Process the data similarly to the ¹H spectrum, using the solvent signal (DMSO-d₆ at 39.52 ppm) for calibration.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Predicted Mass Spectrometry Data
For this compound, the most crucial information will be the molecular ion peak.
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of heterocyclic compound.
-
Expected Molecular Ion ([M+H]⁺): The compound has a monoisotopic mass of 210.9745 Da.[5] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion peak:
-
m/z ~211.98: Corresponding to the protonated molecule with the ⁷⁹Br isotope.
-
m/z ~213.98: Corresponding to the protonated molecule with the ⁸¹Br isotope.
-
The relative intensity of these two peaks will be approximately 1:1, a definitive signature for the presence of a single bromine atom.
-
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A plausible fragmentation pathway involves the loss of the bromine atom or cleavage of the pyrazole ring.
Caption: A potential MS fragmentation pathway.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis:
-
Identify the molecular ion peaks [M+H]⁺ at m/z ~212 and ~214.
-
Confirm the ~1:1 isotopic ratio.
-
Use the accurate mass measurement to calculate the elemental formula and confirm it matches C₇H₇BrN₃⁺.
-
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 - 3300 (broad) | N-H stretch | Pyrazole N-H | The N-H bond stretch in the pyrazole ring. The peak is often broadened due to hydrogen bonding in the solid state. |
| ~2900 - 3000 | C-H stretch (aliphatic) | -CH₃ | Characteristic stretching vibrations for the methyl group C-H bonds. |
| ~1620 - 1650 | C=N stretch | Pyridine/Pyrazole | Stretching vibrations from the C=N bonds within the aromatic rings. |
| ~1550 - 1600 | C=C stretch | Aromatic Rings | Skeletal C=C stretching vibrations of the fused aromatic system. |
| ~1000 - 1100 | C-Br stretch | Bromo-aryl | The stretching vibration of the carbon-bromine bond. This peak can sometimes be weak and in a crowded region of the spectrum. |
Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Lower the anvil to press the sample against the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Analysis: Identify the key vibrational bands and correlate them with the predicted functional groups.
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of a molecule like this compound is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic methods. The predicted data in this guide, derived from established principles and related compounds, provides a robust template for what a researcher should expect to find. By following the detailed protocols, a complete and verifiable spectroscopic profile can be generated. The ¹H and ¹³C NMR will define the core carbon-hydrogen framework, mass spectrometry will confirm the molecular weight and elemental composition with high precision, and IR spectroscopy will verify the presence of key functional groups. Together, these data points form an unambiguous confirmation of the molecule's identity, providing the solid foundation necessary for its use in further research and drug development endeavors.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR and 13C NMR of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrazolo[3,4-b]pyridine scaffold, it serves as a crucial building block for the synthesis of various kinase inhibitors and other pharmacologically active agents.[1][2] The precise substitution pattern on this bicyclic system is critical for its biological activity, making unambiguous structural characterization an absolute necessity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for compound verification and synthetic strategy development. We will delve into the causality behind chemical shifts and coupling patterns, present a validated experimental protocol, and provide authoritative references to ground the scientific discussion.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is the prerequisite for any spectral assignment. The structure and standard IUPAC numbering for this compound are shown below. This numbering convention will be used for all subsequent NMR signal assignments.
References
mass spectrometry analysis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the structural elucidation and characterization of this compound using mass spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the underlying scientific principles and strategic decisions that ensure robust and reliable analysis.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. Accurate molecular weight determination and structural confirmation are paramount for patentability, regulatory submission, and understanding structure-activity relationships (SAR). Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1][2] This guide outlines the strategic approach to its analysis, from method selection to spectral interpretation.
The subject molecule, with a molecular formula of C7H6BrN3, has a monoisotopic mass of approximately 210.97451 Da and an average molecular weight of 212.05 g/mol .[3][4] The presence of a bromine atom is a key structural feature that imparts a highly characteristic isotopic signature in the mass spectrum, which is a powerful diagnostic tool.[5]
Foundational Strategy: Selecting the Right Tools
The choice of ionization method and mass analyzer is critical and depends on the analytical goal. The primary objectives are typically to confirm the molecular weight and to obtain structural information through fragmentation analysis.
The Ionization Dichotomy: "Hard" vs. "Soft" Techniques
The initial step in any MS analysis is the conversion of the neutral analyte into a gas-phase ion.[6] The energy imparted during this process dictates the resulting mass spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[7][8] This is exceptionally useful for structural elucidation, as the fragment ions provide a detailed "fingerprint" of the molecule.[9] However, the molecular ion (M+•) peak may be weak or entirely absent for some molecules, making molecular weight confirmation challenging.[8]
-
Soft Ionization (ESI & APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" methods.[7][10] They impart less energy, resulting in minimal fragmentation and typically producing an abundant protonated molecule, [M+H]+.[7] This makes them ideal for unambiguous molecular weight determination. ESI is suited for polar molecules and is often coupled with liquid chromatography (LC), while APCI is effective for less polar, thermally stable compounds.[7]
For a comprehensive analysis of this compound, a dual-pronged approach is recommended: utilizing a soft ionization technique for confident molecular weight assignment and a hard ionization technique (or collision-induced dissociation in tandem MS) to generate structural data.
The Mass Analyzer: The Quest for Resolution and Accuracy
High-resolution mass spectrometry (HRMS) is indispensable for modern structural elucidation.[11] Analyzers like Time-of-Flight (TOF) and Orbitrap can provide mass accuracy in the low parts-per-million (ppm) range.[12] This capability allows for the confident determination of the elemental composition of the parent ion and its fragments, significantly constraining potential structures.[2][13]
Experimental Workflow & Protocols
A robust analytical workflow is essential for reproducible results. The following diagram and protocol outline a typical approach using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), a versatile and powerful combination for analyzing compounds like the one .
Caption: A typical LC-HRMS workflow for the analysis of the target compound.
Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and acetonitrile to prepare a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.
-
Perform serial dilutions using the same solvent system to obtain a final working concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100–500.
-
Resolution: 70,000 FWHM (Full Width at Half Maximum) or higher.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) targeting the isotopic cluster of the [M+H]+ ion with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Use a normalized collision energy of 20-40 eV.
-
Data Interpretation: Decoding the Mass Spectrum
The Molecular Ion and Isotopic Signature
The most defining feature in the mass spectrum will be the isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[14][15] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.[16] For the protonated molecule [C7H7BrN3]+, this pattern will be centered around m/z 212 and 214.
Table 1: Predicted Isotopic Distribution for the Protonated Molecular Ion [C7H7BrN3]+
| Ion Formula | Isotope Composition | Calculated m/z | Relative Abundance (%) |
|---|---|---|---|
| [C7H7⁷⁹BrN3]+ | ⁷⁹Br | 211.98266 | 100.0 |
| [C7H7⁸¹BrN3]+ | ⁸¹Br | 213.98061 | 98.0 |
This characteristic 1:1 M+ and M+2 peak pattern is unambiguous evidence for the presence of one bromine atom in the molecule or fragment.[15]
Proposed Fragmentation Pathway
Structural information is derived from the fragmentation of the parent ion.[9] Based on the known fragmentation patterns of pyrazole and pyridine derivatives, a plausible fragmentation pathway can be proposed.[17][18][19] The fused heterocyclic core is relatively stable, but specific cleavages are predictable.
The following diagram illustrates a potential fragmentation pathway under positive-ion MS/MS conditions, starting from the protonated molecular ion.
Caption: Proposed MS/MS fragmentation pathway for [M+H]+ of the target molecule.
Table 2: Major Predicted Fragments and Neutral Losses
| Proposed Fragment | Elemental Composition | Calculated m/z | Neutral Loss | Rationale |
|---|---|---|---|---|
| [M+H]+ | C7H7BrN3 | 211.98 / 213.98 | - | Protonated Molecular Ion |
| F1 | C7H6N3 | 132.056 | Br• (79.90 Da) | Loss of the bromine radical, a common cleavage for brominated compounds.[5] |
| F2 | C6H4BrN2 | 184.96 / 186.96 | HCN (27.01 Da) | Expulsion of hydrogen cyanide from the pyridine or pyrazole ring is a classic fragmentation for N-heterocycles.[18] |
| F3 | C6H4N2 | 104.037 | Br• from F2 | Loss of bromine radical from fragment F2. |
| F4 | C7H5N2 | 117.045 | HBr (80.91 Da) | Elimination of a hydrogen bromide molecule. |
| F5 | C5H4BrN | 170.95 / 172.95 | N2 + CH3• | Loss of dinitrogen from the pyrazole ring followed by methyl radical loss. |
Conclusion
The mass spectrometric analysis of this compound is a systematic process that leverages modern analytical techniques to provide unequivocal structural confirmation. By employing a combination of soft ionization for molecular weight determination and high-resolution tandem mass spectrometry for fragmentation analysis, a complete structural picture can be assembled. The characteristic isotopic signature of bromine serves as a crucial internal validation point throughout the analysis. The protocols and interpretive strategies outlined in this guide provide a robust framework for researchers engaged in the characterization of novel chemical entities in the pharmaceutical and chemical industries.
References
- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound , 95% , 885223-65-4 - CookeChem [cookechem.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 7. acdlabs.com [acdlabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. as.uky.edu [as.uky.edu]
- 11. longdom.org [longdom.org]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. savemyexams.com [savemyexams.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the crystal structure of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its structural features, the experimental determination of its crystal structure, and the implications of its solid-state conformation. While the specific crystallographic data for this compound, identified in the Crystallography Open Database (COD) under the entry 4326907, is not publicly detailed, this guide will provide a thorough framework for its analysis based on established crystallographic principles and data for analogous structures.
The Significance of Pyrazolo[3,4-b]pyridines in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the crystal structure of derivatives like this compound is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established synthetic routes for pyrazolo[3,4-b]pyridines. A common approach involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent. The introduction of the bromo and methyl substituents can be accomplished by using appropriately functionalized starting materials.
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. For small molecules like this compound, several crystallization techniques can be employed, including:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Gradual diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
The choice of solvents and the precise conditions (temperature, concentration) are crucial and often require empirical optimization to yield crystals suitable for X-ray analysis.
Determining the Crystal Structure: Single-Crystal X-ray Diffraction
The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow
The determination of a crystal structure using single-crystal X-ray diffraction follows a well-defined workflow:
Detailed Experimental Protocol
The following provides a detailed, step-by-step methodology for the determination of the crystal structure of a small molecule like this compound.
1. Crystal Selection and Mounting:
- A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
- The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.
2. Data Collection:
- The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
- Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
- The collected images are processed to integrate the intensities of the diffraction spots.
- The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- The unit cell parameters and space group are determined from the diffraction pattern.
4. Structure Solution and Refinement:
- The initial positions of the atoms are determined using direct methods or Patterson methods.
- The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Validation and Visualization:
- The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
- The results are reported in a standard Crystallographic Information File (CIF) format.
- The molecular structure and packing diagrams are generated using visualization software.
Hypothetical Crystal Structure and Molecular Geometry of this compound
While the specific crystallographic data from COD entry 4326907 is not available, we can predict some key structural features based on the known chemistry of the pyrazolo[3,4-b]pyridine ring system and related structures.
Molecular Conformation
The pyrazolo[3,4-b]pyridine core is an aromatic, bicyclic system. The molecule is expected to be largely planar. The bromine atom at the 5-position and the methyl group at the 3-position will lie in the plane of the fused rings. The tautomeric state of the pyrazole proton (at N1 or N2) would be determined by the crystal packing environment and intermolecular interactions.
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of this compound are likely to be arranged in a way that maximizes favorable intermolecular interactions. Key interactions that may be observed include:
-
Hydrogen Bonding: The N-H proton of the pyrazole ring is a good hydrogen bond donor and can form hydrogen bonds with the nitrogen atoms of the pyridine or pyrazole rings of neighboring molecules, leading to the formation of chains, dimers, or more complex networks.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms.
-
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The interplay of these non-covalent interactions will dictate the final three-dimensional arrangement of the molecules in the crystal.
Conclusion and Future Perspectives
The determination of the crystal structure of this compound provides invaluable information for understanding its chemical properties and biological activity. The precise knowledge of its solid-state conformation, including intramolecular geometry and intermolecular interactions, serves as a critical foundation for computational modeling, SAR studies, and the design of new, more potent therapeutic agents based on the pyrazolo[3,4-b]pyridine scaffold. The public deposition of the full crystallographic data for COD entry 4326907 would be a valuable contribution to the scientific community, enabling further in-silico and experimental research in this important area of medicinal chemistry.
References
Navigating Tautomeric Landscapes: A Technical Guide to the Theoretical and Computational Study of Pyrazolo[3,4-b]pyridines
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] The inherent tautomerism of this heterocyclic system is a critical determinant of its physicochemical properties, molecular interactions, and ultimately, its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the tautomeric space of pyrazolo[3,4-b]pyridines. We will delve into the quantum chemical calculations that underpin our understanding of tautomer stability, the influence of substitution and solvent effects, and the spectroscopic techniques used for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to rationalize and predict the behavior of these vital pharmaceutical building blocks.
Introduction: The Significance of Tautomerism in Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[4] Their structural similarity to purine bases has made them a privileged scaffold in drug discovery, leading to the development of agents with anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[5][6][7] A key feature of the unsubstituted pyrazolo[3,4-b]pyridine core is the existence of two primary tautomeric forms: the 1H- and 2H-isomers, arising from the different possible positions of the proton on the pyrazole ring nitrogen atoms.[4][8]
The seemingly subtle shift of a single proton has profound implications for a molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors, in turn, govern how a molecule interacts with its biological target. A comprehensive understanding of the tautomeric preference of a given pyrazolo[3,4-b]pyridine derivative is therefore not merely an academic exercise but a crucial aspect of rational drug design. Computational chemistry provides a powerful lens through which we can explore this tautomeric landscape, offering insights that can guide synthetic efforts and streamline the drug discovery process.
The Tautomeric Forms of Pyrazolo[3,4-b]pyridine
The two principal tautomers of the parent pyrazolo[3,4-b]pyridine are the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.
T1 [label=<
1H-pyrazolo[3,4-b]pyridine
];
T2 [label=<
2H-pyrazolo[3,4-b]pyridine
];
T1 -> T2 [label="Prototropic Shift", dir=both]; }
Caption: The two primary tautomeric forms of pyrazolo[3,4-b]pyridine.
Early computational studies, such as those employing the semi-empirical AM1 method, indicated a greater stability for the 1H-tautomer by a significant margin.[4] This finding has been consistently corroborated by more sophisticated and accurate quantum mechanical calculations, including Density Functional Theory (DFT).
Computational Methodologies for Tautomer Analysis
The accurate prediction of tautomeric equilibria is a cornerstone of modern computational chemistry. The general workflow involves the application of quantum mechanical calculations to determine the relative energies of the different tautomeric forms.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of organic molecules due to its excellent balance of accuracy and computational cost.[9] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler, spatially dependent quantity.
For the study of pyrazolo[3,4-b]pyridine tautomers, a common and reliable approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a Pople-style basis set, like 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential hydrogen bonding interactions, while polarization functions (d,p) allow for greater flexibility in describing the electron density distribution.
Step-by-Step Computational Protocol
A robust computational workflow for determining the relative stability of pyrazolo[3,4-b]pyridine tautomers is outlined below:
-
Structure Generation: Create 3D structures of all possible tautomers of the pyrazolo[3,4-b]pyridine derivative under investigation.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step locates the minimum energy structure for each tautomer on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Zero-Point Vibrational Energy (ZPVE) Correction: The ZPVE is a quantum mechanical effect that must be accounted for to obtain accurate relative energies.
-
-
Single-Point Energy Calculation (Optional but Recommended): To further refine the electronic energy, a single-point energy calculation can be performed on the optimized geometries using a larger, more flexible basis set.
-
Inclusion of Solvent Effects: The tautomeric equilibrium can be significantly influenced by the surrounding solvent.[10][11] The Polarizable Continuum Model (PCM) is a widely used and effective method for incorporating the bulk effects of a solvent into the calculations.
-
Energy Analysis: The total Gibbs free energy (G) of each tautomer is calculated, incorporating the electronic energy, ZPVE correction, and thermal corrections. The relative stability is then determined by comparing the Gibbs free energies of the tautomers.
Caption: A typical computational workflow for the analysis of pyrazolo[3,4-b]pyridine tautomers.
Factors Influencing Tautomeric Equilibrium
The relative stability of the 1H- and 2H-tautomers is not fixed but is instead influenced by a delicate interplay of electronic and environmental factors.
Substituent Effects
The nature and position of substituents on the pyrazolo[3,4-b]pyridine ring can significantly alter the tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the respective tautomers through inductive and resonance effects. For example, an electron-withdrawing group at a position that is electronically coupled to one of the pyrazole nitrogens may favor the tautomer where the proton is located on the other nitrogen.
| Substituent Type | Position | Predicted Effect on 1H/2H Equilibrium |
| Electron-Donating (e.g., -OCH3, -NH2) | C3 | May slightly favor the 2H-tautomer |
| Electron-Withdrawing (e.g., -NO2, -CN) | C5 | Likely to further stabilize the 1H-tautomer |
| Bulky Substituents | N1 | Will sterically disfavor the 1H-tautomer |
Table 1: Predicted influence of substituent types on the tautomeric equilibrium of pyrazolo[3,4-b]pyridines.
Solvent Effects
The polarity of the solvent can have a dramatic impact on the tautomeric equilibrium.[10][12] Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar tautomer. The dipole moment of each tautomer can be calculated to provide a quantitative measure of its polarity. Generally, the tautomer with the larger dipole moment will be more stabilized in a polar solvent.
Experimental Validation: Bridging Theory and Reality
While computational methods provide invaluable predictive power, experimental validation is essential for confirming the theoretical findings. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for characterizing tautomeric forms in solution.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can provide direct evidence for the predominant tautomer in solution.[13][14] The chemical shifts of the protons and carbons in the vicinity of the pyrazole ring are particularly sensitive to the position of the proton. For instance, the chemical shift of the proton attached to the nitrogen (N-H) can be a clear indicator. Additionally, heteronuclear multiple bond correlation (HMBC) experiments can be used to establish long-range couplings between protons and carbons, providing unambiguous structural assignments.
Conclusion and Future Directions
The theoretical and computational study of pyrazolo[3,4-b]pyridine tautomers is a critical component of modern drug discovery. By leveraging the power of quantum chemical calculations, researchers can gain a deep understanding of the factors that govern tautomeric preference, enabling the rational design of molecules with optimized properties. The continued development of more accurate and efficient computational methods, coupled with experimental validation, will further enhance our ability to navigate the complex tautomeric landscapes of these important therapeutic agents. Future work in this area will likely focus on more complex systems, including the study of tautomerism in the context of protein-ligand binding, which will provide even more direct insights into the biologically relevant forms of these molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine in common organic solvents. Given the compound's relevance in medicinal chemistry and drug discovery, a thorough grasp of its solubility is paramount for formulation, process development, and preclinical studies. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers, scientists, and drug development professionals in their work with this important heterocyclic scaffold.
Introduction: The Significance of this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research. The pyrazolo[3,4-b]pyridine core is a "privileged scaffold," known to interact with a variety of biological targets.[1][2] Derivatives of this structure have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and for their potential in treating neurodegenerative diseases.[1]
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and developability.[3] Poor solubility can hinder formulation efforts and lead to variable absorption in preclinical and clinical settings. Therefore, a detailed understanding of the solubility of this compound in various organic solvents is essential for its advancement as a potential drug candidate. This guide will provide the foundational knowledge and practical steps to systematically determine its solubility profile.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound presents a molecule of intermediate polarity, with contributions from both polar and nonpolar functionalities.
-
The Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic ring system is the most polar part of the molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group in the pyrazole ring can act as a hydrogen bond donor. This suggests potential solubility in polar solvents. The aromatic nature of the rings also allows for pi-pi stacking interactions.
-
The Bromine Atom: The bromo substituent adds to the molecular weight and is a polarizable group. While halogens are electron-withdrawing, their contribution to overall polarity is complex. The presence of bromine can increase van der Waals interactions.
-
The Methyl Group: The methyl group is a small, nonpolar, and lipophilic substituent.[5] Its presence slightly increases the hydrophobicity of the molecule, which may enhance solubility in less polar organic solvents.[5]
Predicted Solubility:
Based on this structural analysis, this compound is expected to exhibit limited solubility in highly nonpolar solvents like hexanes. Its best solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), which can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. Solubility in polar protic solvents like ethanol and methanol is also expected, facilitated by hydrogen bonding with the heterocyclic nitrogen atoms and the N-H group.
The following diagram illustrates the interplay of these factors in determining solvent compatibility.
Caption: Predicted interactions governing solubility.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is necessary for accurate data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method .[6][7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, THF, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (0.22 µm or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed. A general guideline is to add enough solid so that undissolved material is clearly visible at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid from the liquid phase.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
The following diagram outlines this experimental workflow.
Caption: Isothermal shake-flask solubility workflow.
High-Throughput Screening Methods
In early drug discovery, where numerous compounds are evaluated, high-throughput solubility screening methods are often employed.[9][10][11] These methods are faster and require less material than the traditional shake-flask method.[11] A common approach is a miniaturized shake-flask method in a 96-well plate format, where the final concentration is determined after a shorter equilibration time.[11] While these provide valuable kinetic solubility data for ranking compounds, it is important to note that they may overestimate the true thermodynamic solubility.[8]
Data Presentation and Interpretation
Solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of this compound across different organic solvents at a specified temperature.
Table 1: Solubility of this compound at 25 °C
| Solvent Category | Solvent | Polarity Index | Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value |
| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Value | |
| Acetonitrile | 5.8 | Experimental Value | |
| Tetrahydrofuran (THF) | 4.0 | Experimental Value | |
| Polar Protic | Methanol | 5.1 | Experimental Value |
| Ethanol | 4.3 | Experimental Value | |
| Less Polar | Dichloromethane (DCM) | 3.1 | Experimental Value |
| Ethyl Acetate | 4.4 | Experimental Value | |
| Nonpolar | Toluene | 2.4 | Experimental Value |
| n-Hexane | 0.1 | Experimental Value |
Note: This table is a template for recording experimentally determined values.
The results from these experiments will provide a quantitative basis for solvent selection in various applications, from reaction chemistry to the development of formulations for preclinical studies.
Conclusion
While no specific public data exists for the solubility of this compound, this guide provides a robust framework for its determination. By understanding the interplay of its structural features and applying the systematic experimental approach outlined, researchers can generate the high-quality data needed to advance their research and development activities. The principles and protocols described herein are fundamental to the physicochemical characterization of novel chemical entities in the pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 10. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of the Pyrazolo[3,4-b]pyridine Scaffold: A Comprehensive Guide to Its Synthesis, Discovery, and Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Privileged Importance
The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, stands as a cornerstone in medicinal chemistry and materials science. Its structural resemblance to endogenous purine bases has rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. This guide provides an in-depth exploration of the discovery, historical evolution, and diverse synthetic methodologies for constructing this versatile framework. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and showcase the application of these methods in the synthesis of significant bioactive molecules. This comprehensive overview is designed to equip researchers with the foundational knowledge and practical insights necessary to innovate within this rich chemical space. The broad spectrum of biological activities exhibited by pyrazolo[3,4-b]pyridine derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and antiviral compounds, underscores the continued relevance and potential of this remarkable heterocyclic system.[1]
A Journey Through Time: The Discovery and Historical Development of Pyrazolo[3,4-b]pyridine Synthesis
The story of the pyrazolo[3,4-b]pyridine scaffold begins over a century ago, with its first documented synthesis by G. Ortoleva in 1908.[2] Working with diphenylhydrazone and pyridine in the presence of iodine, Ortoleva unknowingly opened the door to a new class of heterocyclic compounds.[2] Just three years later, in 1911, C. Bulow expanded on this nascent field by synthesizing N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines.[2] Bulow's method, which involved the treatment of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, established a foundational strategy that would be refined and utilized for decades to come.[2]
These pioneering efforts laid the groundwork for two principal and enduring strategies for the construction of the pyrazolo[3,4-b]pyridine core:
-
Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole: This approach, exemplified by Bulow's work, utilizes a functionalized pyrazole as the starting point and builds the pyridine ring onto it.
-
Strategy B: Annulation of a Pyrazole Ring onto a Pre-existing Pyridine: This alternative strategy begins with a substituted pyridine and constructs the pyrazole ring fused to it.
The early recognition of the pyrazolo[3,4-b]pyridine's structural similarity to purines fueled a sustained interest in its chemical and biological properties, leading to the synthesis of a vast and diverse library of derivatives over the ensuing century.
Core Synthetic Strategies: A Technical Deep-Dive
The synthesis of the pyrazolo[3,4-b]pyridine scaffold has evolved significantly from its early beginnings. This section provides a detailed examination of the most pivotal and widely employed synthetic methodologies, complete with mechanistic insights and practical experimental protocols.
From Aminopyrazoles and 1,3-Dicarbonyl Compounds: The Classical Approach
One of the most established and versatile methods for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. This reaction proceeds through a cascade of condensation and cyclization steps to afford the fused heterocyclic system.
Mechanism: The reaction is believed to initiate with a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the pyrazole C4-position onto the second carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[3,4-b]pyridine. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is governed by the relative electrophilicity of the two carbonyl groups.[3]
Experimental Protocol: Synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
Reactants: 3-methyl-1H-pyrazol-5-amine (1 mmol), acetylacetone (1.1 mmol).
-
Solvent: Glacial acetic acid (5 mL).
-
Procedure:
-
To a solution of 3-methyl-1H-pyrazol-5-amine in glacial acetic acid, add acetylacetone.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
-
-
Expected Yield: 70-85%.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, protonating the carbonyl oxygen of the 1,3-dicarbonyl to increase its electrophilicity and facilitating the dehydration steps.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barriers for the condensation and cyclization reactions.
Caption: Reaction of 5-aminopyrazole and a 1,3-dicarbonyl.
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy Derivatives
The Gould-Jacobs reaction offers a reliable route to 4-hydroxypyrazolo[3,4-b]pyridines, which are valuable intermediates for further functionalization. This reaction involves the condensation of a 5-aminopyrazole with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization.[4]
Mechanism: The reaction begins with a nucleophilic substitution of the ethoxy group of EMME by the amino group of the 5-aminopyrazole. The resulting intermediate then undergoes a thermally induced intramolecular cyclization, where the C4 of the pyrazole ring attacks one of the ester carbonyls. Subsequent elimination of ethanol leads to the formation of the 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which exists in tautomeric equilibrium with the 4-hydroxy form.[3]
Experimental Protocol: Synthesis of Ethyl 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [5]
-
Reactants: [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester (0.09 mol).[5]
-
Solvent: Diphenyl ether (770 g).[5]
-
Procedure:
-
Dissolve [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester in diphenyl ether.[5]
-
Heat the reaction mixture to 235-250 °C (bath temperature) and maintain this temperature for 1-2 hours, continuously distilling off the ethanol that is formed.[5]
-
Remove the last traces of ethanol using a water aspirator vacuum.[5]
-
Separate the diphenyl ether by distillation under vacuum using a fractionating column.[5]
-
The product, 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, is obtained by distillation at a boiling point of 115-120 °C under 0.05 mmHg vacuum.[5]
-
-
Expected Yield: 92%.[5]
Causality of Experimental Choices:
-
High-Boiling Solvent (Diphenyl Ether): The high temperature required for the cyclization step necessitates the use of a high-boiling solvent like diphenyl ether.
-
Distillation of Ethanol: Removal of the ethanol byproduct drives the equilibrium towards the formation of the cyclized product.
Caption: The Gould-Jacobs reaction pathway.
Multicomponent Reactions: A Strategy for Efficiency and Diversity
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single pot from three or more starting materials. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines, offering significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.[6][7]
A common MCR approach involves the reaction of an aldehyde, a malononitrile derivative, and a 5-aminopyrazole.
Mechanism: The reaction is thought to proceed via an initial Knoevenagel condensation between the aldehyde and the malononitrile derivative to form a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the unsaturated system. Subsequent intramolecular cyclization and tautomerization/oxidation lead to the final pyrazolo[3,4-b]pyridine product.[8]
Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazolo[3,4-b]pyridine [7]
-
Reactants: Enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine hydrochloride (1 mmol), ethyl cyanoacetate (1 mmol).[7]
-
Catalyst: Ammonium acetate (catalytic amount).[7]
-
Solvent: Water.[7]
-
Procedure:
-
Heat a mixture of the enaminone, benzaldehyde, hydrazine hydrochloride, ethyl cyanoacetate, and a catalytic amount of ammonium acetate in water under reflux.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization if necessary.
-
-
Expected Yield: Moderate to good yields are typically obtained.[7]
Causality of Experimental Choices:
-
Water as Solvent: The use of water as a solvent aligns with the principles of green chemistry, making the process more environmentally friendly.
-
Ammonium Acetate: Acts as a catalyst, likely by facilitating the initial Knoevenagel condensation.
-
One-Pot Procedure: Simplifies the experimental setup and reduces waste by eliminating the need for isolation of intermediates.
Caption: A typical multicomponent reaction for pyrazolo[3,4-b]pyridine synthesis.
Modern Synthetic Innovations: Expanding the Toolkit
In addition to the classical methods, a range of modern synthetic techniques have been applied to the synthesis of pyrazolo[3,4-b]pyridines, offering improved efficiency, milder reaction conditions, and access to novel structural motifs.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. This technology has been successfully applied to various pyrazolo[3,4-b]pyridine syntheses, including multicomponent reactions.[2][6][9]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis [8]
-
Reactants: 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol).[8]
-
Solvent: Water (4 mL).[8]
-
Procedure:
-
Expected Yield: High yields (often >90%) are reported.[8]
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.
-
Solvent-Free or Green Solvents: Microwave synthesis is often compatible with solvent-free conditions or the use of environmentally benign solvents like water, further enhancing its green credentials.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds. These methods have been instrumental in the late-stage functionalization of the pyrazolo[3,4-b]pyridine scaffold, allowing for the introduction of a wide range of substituents with high precision and predictability.
Mechanism: The Suzuki-Miyaura coupling typically involves the reaction of a halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Experimental Protocol: Suzuki-Miyaura Coupling for C-Functionalization [10]
-
Reactants: Halogenated pyrazolo[3,4-b]pyridine (1 equiv), boronic acid (1.2 equiv).[10]
-
Catalyst: PdCl₂(dppf) (5 mol%).
-
Base: K₂CO₃ (2 equiv).
-
Solvent: 1,4-Dioxane/water (4:1).
-
Procedure:
-
To a degassed mixture of the halogenated pyrazolo[3,4-b]pyridine, boronic acid, and potassium carbonate in dioxane/water, add the palladium catalyst.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: Good to excellent yields are generally achieved.
Causality of Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction and can be tuned to optimize the reaction for specific substrates.
-
Base: The base is required for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Applications in Drug Discovery: Case Studies in Synthesis
The pyrazolo[3,4-b]pyridine scaffold is a key component of numerous compounds with significant therapeutic potential. This section highlights the synthesis of two such molecules, demonstrating the practical application of the synthetic methodologies discussed.
Case Study 1: Synthesis of BAY 41-2272, a Soluble Guanylate Cyclase (sGC) Stimulator
BAY 41-2272 is a potent and selective stimulator of soluble guanylate cyclase, an important enzyme in the nitric oxide signaling pathway.[11] It has been investigated for the treatment of cardiovascular diseases.
The synthesis of BAY 41-2272 showcases a multi-step sequence that culminates in the formation of the pyrazolo[3,4-b]pyridine core. A key step involves the construction of the pyrazole ring onto a pre-functionalized pyridine derivative.
Case Study 2: Synthesis of PF-06463922 (Lorlatinib), an ALK/ROS1 Kinase Inhibitor
PF-06463922, also known as Lorlatinib, is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer.[12] Its synthesis is a testament to the power of modern synthetic organic chemistry, featuring a macrocyclization step to form the final drug molecule.[12] The pyrazolo[3,4-b]pyridine core in PF-06463922 is assembled through a series of reactions, including palladium-catalyzed cross-coupling reactions to introduce key substituents.[12]
Data at a Glance: A Comparative Overview of Synthetic Methodologies
| Synthetic Method | Key Features | Typical Yields | Reaction Conditions | Scope and Limitations |
| Reaction with 1,3-Dicarbonyls | Classical, versatile, and straightforward. | 70-90% | Reflux in acidic or basic media. | Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
| Gould-Jacobs Reaction | Provides access to 4-hydroxy derivatives. | 80-95% | High temperatures in a high-boiling solvent. | Limited to the synthesis of 4-hydroxy analogs. |
| Multicomponent Reactions | High efficiency, atom economy, and diversity. | 60-95% | Often one-pot, can be catalyzed by acids, bases, or metals. | Can sometimes lead to mixtures of products. |
| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | 85-98% | Microwave irradiation, often solvent-free or in green solvents. | Requires specialized microwave equipment. |
| Palladium-Catalyzed Cross-Coupling | Excellent for late-stage functionalization. | 70-95% | Requires a palladium catalyst, base, and inert atmosphere. | The cost of the catalyst can be a consideration. |
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally fruitful area of research for over a century. From its initial discovery to the development of sophisticated modern synthetic methods, the journey of this heterocyclic system is a compelling narrative of chemical innovation. The classical synthetic routes, while still relevant, have been complemented by a powerful array of modern techniques that offer greater efficiency, control, and access to novel chemical space.
The continued exploration of new synthetic methodologies, particularly those that align with the principles of green chemistry, will undoubtedly lead to even more efficient and sustainable ways to access this important scaffold. Furthermore, the application of computational and high-throughput screening methods will likely accelerate the discovery of new pyrazolo[3,4-b]pyridine-based compounds with tailored biological activities. As our understanding of disease biology deepens, the versatility of the pyrazolo[3,4-b]pyridine core will ensure its enduring legacy as a truly privileged scaffold in the ongoing quest for new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. d-nb.info [d-nb.info]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-aggregating effect of BAY 41-2272, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Technical Guide to the Electronic Properties of the Pyrazolo[3,4-b]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its structural similarity to purine bases has made it a cornerstone in the development of a wide range of therapeutic agents, including kinase inhibitors and anticancer drugs.[2][3] This guide provides an in-depth exploration of the core electronic properties of this bicyclic system. We will delve into its fundamental electronic structure, the experimental techniques used for its characterization, and the power of computational modeling in predicting its behavior. A central theme will be the profound influence of substituents on modulating these electronic properties, a key consideration for rational drug design and the development of novel organic materials.
Fundamental Electronic Structure
The pyrazolo[3,4-b]pyridine system is a fused aromatic heterocycle composed of a pyrazole ring fused to a pyridine ring. Understanding its electronic nature begins with appreciating the interplay between these two constituent rings.
-
Aromaticity and Tautomerism: The system is aromatic, with delocalized π-electrons across both rings. For derivatives unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-pyrazolo[3,4-b]pyridine forms. Computational studies have shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, making it the predominant form under most conditions.[4]
-
Electron Distribution: The pyridine ring is characteristically π-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. Conversely, the pyrazole ring is considered a π-excessive system. This fusion results in a complex electronic landscape where the pyridine moiety generally acts as an electron-withdrawing group, influencing the reactivity and electronic properties of the entire scaffold. This inherent electronic push-pull nature is fundamental to the molecule's properties and its interactions in biological systems.[5][6]
Experimental Characterization of Electronic Properties
A multi-faceted experimental approach is necessary to fully elucidate the electronic properties of pyrazolo[3,4-b]pyridine derivatives. The following techniques provide critical, complementary information.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a compound and estimate the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7][8] These parameters are vital for understanding a molecule's potential as an electron donor or acceptor and are crucial in the design of organic electronic materials.[9]
Causality: By applying a linearly sweeping potential, we can induce oxidation (electron removal) and reduction (electron addition) in the molecule.[10] The potentials at which these events occur (E_ox and E_red) are directly related to the HOMO and LUMO energy levels, respectively. A smaller HOMO-LUMO gap, calculated from the difference between the onset potentials of oxidation and reduction, often correlates with higher reactivity and red-shifted absorption spectra.
Protocol: Standard Cyclic Voltammetry Analysis
-
Preparation:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an anhydrous, degassed organic solvent (e.g., dichloromethane or acetonitrile).[7][11]
-
Dissolve the pyrazolo[3,4-b]pyridine derivative in the electrolyte solution to a final concentration of approximately 1 mM.[7]
-
Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺).[8][10][11]
-
-
Execution:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[7]
-
Perform a scan over a potential range sufficient to observe the first oxidation and reduction events. A typical starting point is from -2.0 V to +2.0 V vs. the reference electrode.
-
Set the scan rate to a standard value, typically 50-100 mV/s.[7][12]
-
-
Analysis:
-
Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the resulting voltammogram.
-
Estimate the HOMO and LUMO energy levels using empirical formulas, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The formulas are generally:
-
E_HOMO (eV) = -[E_onset_ox vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = -[E_onset_red vs Fc/Fc⁺ + 4.8]
-
-
The electrochemical band gap is then calculated as E_gap = E_LUMO - E_HOMO.
-
UV-Visible and Photoluminescence Spectroscopy
UV-Vis absorption and photoluminescence (PL) spectroscopy are used to investigate the optical properties of the pyrazolo[3,4-b]pyridine core, which arise from electronic transitions between molecular orbitals.
Causality: The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). The wavelength of maximum absorption (λ_max) is inversely proportional to the energy difference between these orbitals (the optical band gap). PL spectroscopy measures the emission of light as the excited electron returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which can provide insights into structural changes upon excitation.[13]
Derivatives of pyrazolo[3,4-b]pyridine often exhibit absorption maxima in the UV range, for instance, around 365 nm, with the exact position being highly sensitive to the electronic nature of substituents.[14] Potent electron-donating groups, such as methoxy (-OCH₃), can cause a bathochromic (red) shift to longer wavelengths (e.g., 392 nm), indicating a smaller HOMO-LUMO gap.[14]
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and rationalizing the electronic properties of molecules like pyrazolo[3,4-b]pyridine.[5][15][16] These computational methods allow for the calculation of a wide range of electronic parameters, complementing experimental findings.
Causality: DFT calculations solve approximations of the Schrödinger equation to determine the ground-state electronic structure of a molecule. This provides optimized geometries, molecular orbital energies (HOMO, LUMO), and electrostatic potential maps that visualize electron-rich and electron-poor regions.[9] TD-DFT extends this to the excited state, allowing for the theoretical calculation of electronic absorption spectra, which can be directly compared with experimental UV-Vis data.[17][18]
Protocol: TD-DFT Calculation of UV-Vis Absorption Spectrum
-
Ground State Optimization:
-
Excited State Calculation:
-
Using the optimized geometry, perform a TD-DFT calculation.[19]
-
Specify keywords to calculate singlet excited states (for absorption) and request a sufficient number of states (e.g., 30 states) to cover the relevant spectral region.[19]
-
Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) using the same solvent as the experimental measurement to improve accuracy.[18]
-
-
Analysis:
-
Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths from the output file. The oscillator strength represents the probability of a given electronic transition.
-
Plot the oscillator strength against wavelength, applying a broadening function (e.g., Gaussian) to each transition to generate a theoretical spectrum that can be visually compared with the experimental one.[19]
-
Influence of Substituents on Electronic Properties
The true versatility of the pyrazolo[3,4-b]pyridine scaffold lies in its susceptibility to electronic modulation through substitution. Drug development professionals exploit this by decorating the core with various functional groups to fine-tune its properties for specific biological targets.[14]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), methoxy (-OCH₃), or alkyl groups increase the electron density of the ring system. This generally raises the HOMO energy level, making the molecule easier to oxidize. This often leads to a smaller HOMO-LUMO gap and a red shift in the absorption spectrum.[14]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Br) decrease the electron density of the ring system.[14] These groups typically lower both the HOMO and LUMO energy levels. The effect on the band gap depends on the relative stabilization of the two orbitals. EWGs play a crucial role in enhancing the electrophilic character of the scaffold and can be key for forming specific interactions, like hydrogen bonds, with protein targets.[5][6]
The position of the substituent is also critical. An EWG on the pyridine ring, for instance, will have a more pronounced effect on lowering the LUMO energy compared to a similar group on the pyrazole ring.
Data Summary: Substituent Effects
| Substituent Type | Position | Effect on HOMO | Effect on LUMO | Effect on Band Gap | λ_max Shift |
| EDG (-OCH₃) | Phenyl at C4 | Raise | Minor Change | Decrease | Red Shift[14] |
| EWG (-Br) | Phenyl at C6 | Lower | Lower | Varies | Blue/Red Shift[14] |
| Aromatic (-Pyrene) | Phenyl at C4 | Raise | Lower | Decrease | Red Shift[13] |
Visualization of the Characterization Workflow
To successfully characterize a novel pyrazolo[3,4-b]pyridine derivative, a logical workflow integrating synthesis, computational analysis, and experimental validation is essential.
Caption: Workflow for electronic property characterization.
Conclusion
The pyrazolo[3,4-b]pyridine core possesses a rich and tunable electronic architecture. Its inherent electron distribution, characterized by a π-deficient pyridine ring fused to a π-excessive pyrazole ring, provides a versatile platform for chemical modification. A synergistic approach combining electrochemical analysis, optical spectroscopy, and computational modeling is paramount for a comprehensive understanding of its electronic properties. This knowledge is the bedrock upon which researchers can rationally design and synthesize novel derivatives with tailored electronic characteristics, paving the way for next-generation therapeutics and advanced organic materials.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Intro Tutorial 11: Computing Absorption Spectra Using Time-Dependent Density Functional Theory (TDDFT) — WEST 6.0.0 documentation [west-code.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Modulating Key Biological Processes
An In-depth Technical Guide on the Potential Biological Activities of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine and its Congeners
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a multitude of biological targets. This technical guide provides a comprehensive overview of the potential biological activities of this heterocyclic system, with a particular focus on inferring the therapeutic promise of the this compound derivative. We will delve into the established anticancer and kinase inhibitory properties of this molecular framework, exploring its interactions with key oncogenic signaling pathways. Furthermore, this guide will touch upon its emerging roles as a topoisomerase II inhibitor, as well as its potential antibacterial and antioxidant activities. Detailed experimental protocols for assessing these biological functions are provided to empower researchers in the fields of drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. This has led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities.[3][4][5] While extensive research has been conducted on the broader class, this guide will use the specific derivative, this compound, as a focal point to discuss the vast potential residing within this chemical family. The strategic placement of the bromo and methyl groups on the core scaffold can significantly influence its physicochemical properties and target engagement, making it an intriguing candidate for further investigation.
Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have consistently demonstrated potent anticancer activities through diverse mechanisms of action.[6] These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: A Primary Mechanism of Action
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold has proven to be an excellent foundation for the design of potent and selective kinase inhibitors.[7][8]
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[9][10] Aberrant activation of this pathway is implicated in various cancers. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent FGFR inhibitors.[9][11][12] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the MAPK and PI3K/AKT pathways.
Signaling Pathway: FGFR Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
Caption: FGFR signaling pathway and its inhibition.
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their hyperactivity is a common feature of cancer cells. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various CDKs, including CDK1 and CDK2.[13][14][15] By blocking the activity of these kinases, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase transitions, leading to the inhibition of tumor cell proliferation.
Signaling Pathway: CDK-Mediated Cell Cycle Control and its Inhibition
Caption: Inhibition of CDK and induction of cell cycle arrest.
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the inhibition of several other kinases implicated in cancer, including:
-
PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation, and their inhibition can lead to apoptosis.[14][16]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases plays a role in neuronal development and is also implicated in various cancers.[17][18][]
-
Monopolar Spindle 1 (Mps1): This kinase is a key component of the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells.[20][21][22]
Table 1: Selected Pyrazolo[3,4-b]pyridine Derivatives and their Kinase Inhibitory Activities
| Target Kinase | Derivative Structure/Name | IC₅₀ (nM) | Cancer Cell Line | Reference |
| FGFR1 | Compound 7n | 3.2 | H1581 (Lung) | [9] |
| CDK1 | Not specified | Potent | Various | [13] |
| CDK2/PIM1 | Compound 6b | CDK2: Not specified, PIM1: Not specified | HCT-116 (Colon), HepG2 (Liver) | [14] |
| TRKA | Compound C03 | 56 | Km-12 (Colon) | [17][18] |
| Mps1 | Compound 31 | 2.596 | MDA-MB-468 (Breast), MV4-11 (Leukemia) | [20][21] |
| TBK1 | Compound 15y | 0.2 | A172, U87MG, A375, A2058, Panc0504 | [23] |
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that modulates DNA topology during replication and transcription.[24] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of topoisomerase IIα, suggesting another important avenue for their anticancer activity.[6][25]
Logical Relationship: Topoisomerase II Inhibition and Apoptosis
Caption: Mechanism of apoptosis induction via Topoisomerase II inhibition.
Antibacterial and Antioxidant Potential
Beyond their prominent anticancer effects, derivatives of the pyrazolo[3,4-b]pyridine scaffold have also shown promise as antibacterial and antioxidant agents.
Antibacterial Activity
Several studies have reported the in vitro antibacterial activity of pyrazolo[3,4-b]pyridine derivatives against a range of Gram-positive and Gram-negative bacteria.[26][27][28][29][30] The exact mechanism of their antibacterial action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
Antioxidant Activity
Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to scavenge free radicals and protect against oxidative stress.[5][31] This antioxidant activity could be beneficial in various pathological conditions where oxidative damage plays a significant role.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow: MTT Cell Viability Assay
Caption: Step-by-step workflow of the MTT assay.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase, a substrate (e.g., a peptide or protein), and ATP (often radiolabeled) in the presence of the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.
Protocol (General):
-
Reaction Setup: In a microplate well, combine the purified kinase, the specific substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Separation: Separate the phosphorylated substrate from the unreacted ATP. This can be achieved using various methods, such as phosphocellulose paper binding, SDS-PAGE, or specific antibody capture.
-
Quantification: Quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or antibody-based detection for non-radioactive methods).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. It allows for the analysis of protein expression levels and phosphorylation status, providing insights into the effects of a compound on specific signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the expression and phosphorylation of the target proteins.
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly valuable core structure in modern drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with a particularly strong emphasis on anticancer and kinase inhibitory properties. While the specific biological profile of this compound remains to be fully elucidated, the extensive body of research on its structural analogs strongly suggests its potential as a promising lead compound.
Future research should focus on the systematic evaluation of this compound and its derivatives against a broad panel of cancer cell lines and kinases. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies in animal models will be necessary to assess their efficacy and pharmacokinetic properties. The continued exploration of the pyrazolo[3,4-b]pyridine scaffold is poised to yield novel therapeutic agents for the treatment of cancer and other diseases.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Studies of Interaction Mechanism between Pyrido [3,4- d] Pyrimidine Inhibitors and Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
- 28. researchgate.net [researchgate.net]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways. The ability to functionalize this core, particularly at the 5-position, through carbon-carbon bond formation is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This palladium-catalyzed reaction provides a powerful and versatile method for the synthesis of biaryl and hetero-biaryl compounds, making it an ideal strategy for the derivatization of the 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine core.
This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. The methodologies presented herein are synthesized from established literature precedents on structurally related pyrazolopyridine systems, ensuring a robust and reliable starting point for researchers in drug development and synthetic chemistry.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier |
| This compound | ≥95% | Commercially available |
| Aryl/Heteroarylboronic Acid | ≥97% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Major chemical suppliers |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Major chemical suppliers |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Major chemical suppliers |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Major chemical suppliers |
| Water | Deionized, degassed | Laboratory supply |
| Inert Gas (Argon or Nitrogen) | High purity | Gas supplier |
| Round-bottom flask or microwave vial | Appropriate size | Glassware supplier |
| Magnetic stirrer with heating | Standard laboratory equipment | Equipment supplier |
| Condenser | Standard laboratory equipment | Glassware supplier |
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. Adjustments may be necessary for different scales.
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (0.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.025 mmol, 5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.025 mmol, 5 mol%).
-
Seal the flask/vial with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the reaction vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed 3:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes.
-
Using a syringe, add 5 mL of the degassed dioxane/water mixture to the reaction flask.
-
-
Reaction Execution:
-
Place the reaction flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Discussion and Field-Proven Insights
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like dppf is a robust and versatile catalyst system for the Suzuki-Miyaura coupling of heteroaromatic halides.[4][5] Dppf is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. For particularly challenging couplings, or in cases of dehalogenation, more advanced catalyst systems such as those employing Buchwald ligands (e.g., XPhos) or pre-formed catalysts (e.g., XPhosPdG2) may offer improved yields.[1][6]
-
Base: Cesium carbonate (Cs₂CO₃) is a highly effective base for Suzuki-Miyaura couplings, particularly with heteroaromatic substrates.[4][5] Its high solubility in the reaction medium facilitates the formation of the active boronate species. Other bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and may be advantageous in cases of base-sensitive functional groups on the coupling partners.[7]
-
Solvent System: A mixture of an organic solvent and water is typically employed in Suzuki-Miyaura reactions. 1,4-Dioxane is a common choice due to its ability to dissolve both the organic substrates and the palladium catalyst.[4][5] The presence of water is often crucial for the transmetalation step, as it helps to dissolve the inorganic base and facilitate the formation of the boronate.[7] Thorough degassing of the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Potential Challenges and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor solubility of reactants. | Ensure proper degassing, increase temperature, screen alternative solvents (e.g., DMF, Toluene), use a more active catalyst system (e.g., Buchwald precatalysts). |
| Dehalogenation of Starting Material | Presence of water or other protic sources, catalyst choice. | Use rigorously anhydrous solvents, screen different bases (e.g., K₃PO₄), employ a catalyst system known to minimize this side reaction (e.g., XPhosPdG2/XPhos).[1] |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Ensure a thoroughly inert atmosphere, reduce catalyst loading once optimal conditions are found. |
| Poor Reproducibility | Inconsistent quality of reagents, variations in reaction setup. | Use high-purity reagents, ensure consistent degassing and inerting of the reaction vessel. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the this compound core. The protocol detailed in this application note provides a reliable and robust starting point for the synthesis of a diverse range of 5-aryl and 5-heteroaryl derivatives. By understanding the underlying principles of the reaction and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this powerful synthetic transformation to accelerate their drug discovery and development efforts.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine with Anilines
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine with various anilines. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and its N-arylation is a critical step in the synthesis of numerous biologically active compounds. This guide delves into the mechanistic underpinnings of the reaction, offers a systematic approach to component selection and optimization, provides a detailed, validated experimental protocol, and includes a practical troubleshooting guide. The aim is to empower users to successfully and reliably synthesize a diverse range of N-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amines.
Introduction: Significance and Context
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C–N) bonds, becoming an indispensable tool in modern organic synthesis. Its ability to forge C–[1][2]N bonds with high efficiency and functional group tolerance surpasses classical methods like the Ullmann condensation or nucleophilic aromatic substitution. This reaction is of param[1][3]ount importance in the pharmaceutical industry, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents.
The substrate of focus, [4][5]this compound, is a key heterocyclic building block. Its derivatives have show[6]n promise as inhibitors for various kinases, including Tropomyosin Receptor Kinases (TRKs). The successful C–N coup[7]ling of this heteroaryl bromide with anilines opens the door to a vast chemical space for generating libraries of potential drug candidates. However, heteroaromatic substrates can present unique challenges, such as catalyst inhibition by the ring's nitrogen atoms. Therefore, a carefully op[1]timized protocol is essential for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium(0)/palladium(II) catalytic cycle. The generally accepted me[8]chanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazolopyridine, forming a Pd(II)-aryl complex. This is often the rate-determining step of the cycle.
-
Amine Coordination [9][10]and Deprotonation: The aniline coordinates to the Pd(II) center. A stoichiometric base then deprotonates the bound amine, forming a palladium-amido intermediate.
-
Reductive Elimination: The final C–N bond is formed as the N-aryl pyrazolopyridine product is expelled from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.
Bulky, electron-rich pho[2][8]sphine ligands are critical to the success of this cycle. They promote the oxidative addition and, most importantly, accelerate the rate of reductive elimination, outcompeting potential side reactions like beta-hydride elimination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of TRK Inhibitors Using 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: Targeting TRK in Oncology
Tropomyosin receptor kinases (TRKs), a family comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements leading to neurotrophic tyrosine receptor kinase (NTRK) gene fusions result in the expression of chimeric TRK proteins.[2] These fusion proteins are constitutively active, driving downstream signaling pathways—primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways—that lead to uncontrolled cell proliferation, survival, and ultimately, tumorigenesis across a wide range of cancer types.[1][2]
This has established the TRK family as a prime therapeutic target for "tumor-agnostic" therapies. The clinical success of first-generation inhibitors like Larotrectinib and Entrectinib, which show remarkable efficacy in patients with NTRK fusion-positive solid tumors, has validated this approach.[1][3][4] A common structural feature of many potent kinase inhibitors is a privileged heterocyclic core that can effectively bind to the ATP-binding pocket of the target kinase. The pyrazolo[3,4-b]pyridine scaffold is one such core, recognized for its ability to act as a bioisostere of purines and form crucial hydrogen bonds with the kinase hinge region.[5][6][7][8]
This application note provides a comprehensive guide to leveraging 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, a versatile starting material, for the synthesis of novel and potent TRK inhibitors. We will detail the underlying synthetic strategies, provide step-by-step protocols for key transformations, and discuss methods for biological evaluation.
The TRK Signaling Cascade: A Rationale for Inhibition
Upon activation by neurotrophins or as a result of oncogenic fusions, TRK receptors dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation event creates docking sites for various adaptor proteins, triggering a cascade of downstream signaling events critical for cell growth and survival. Inhibiting the kinase domain with a small molecule prevents this initial phosphorylation step, effectively shutting down the entire oncogenic cascade.
Caption: TRK signaling pathways and the point of inhibition.
Core Synthetic Strategy: Building TRK Inhibitors
The synthesis of diverse TRK inhibitors from the this compound core relies on modern palladium-catalyzed cross-coupling reactions. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing various aryl or heteroaryl groups via Suzuki coupling, while the pyrazole N-H or a pre-installed amine can be functionalized using Buchwald-Hartwig amination. This modular approach allows for the rapid generation of a library of compounds to explore the structure-activity relationship (SAR).
A typical synthetic workflow involves:
-
Protection: The N1-H of the pyrazole ring is often protected to prevent side reactions and improve solubility. The p-methoxybenzyl (PMB) group is a common choice as it is stable under coupling conditions and can be readily removed later.
-
C-N Bond Formation: A Buchwald-Hartwig amination is employed to couple an amine-bearing fragment to the pyrazolopyridine core. This reaction is pivotal for installing moieties that interact with solvent-exposed regions of the ATP binding pocket.[3][9]
-
C-C Bond Formation: A Suzuki reaction is used to couple a second fragment to the scaffold, often at a different position. This allows for the introduction of groups that can occupy other sub-pockets of the kinase, enhancing potency and selectivity.[3][10][11]
-
Deprotection & Final Modification: The final steps involve the removal of protecting groups and, if necessary, a final amide coupling to install a desired side chain.
Caption: General synthetic workflow for TRK inhibitors.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors and serve as a representative guide.[1][3] Researchers should perform their own reaction optimization.
Materials and Reagents Table
| Reagent | Acronym/Formula | Supplier | Purpose |
| This compound | C₇H₆BrN₃ | Commercial | Starting Material |
| Sodium Hydride, 60% in mineral oil | NaH | Sigma-Aldrich | Base for Protection |
| p-Methoxybenzyl chloride | PMB-Cl | Sigma-Aldrich | Protecting Group |
| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | Sigma-Aldrich | Buchwald-Hartwig Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Strem Chemicals | Buchwald-Hartwig Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | Strem Chemicals | Buchwald-Hartwig Ligand |
| Cesium Carbonate | Cs₂CO₃ | Sigma-Aldrich | Base for Coupling Reactions |
| Bis(pinacolato)diboron | B₂(pin)₂ | Oakwood Chemical | Borylating Agent |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Pd(dppf)Cl₂ | Strem Chemicals | Miyaura Borylation Catalyst |
| Potassium Acetate | KOAc | Sigma-Aldrich | Base for Borylation |
| 1-(Bromomethyl)-2-fluorobenzene | C₇H₆BrF | Sigma-Aldrich | Suzuki Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Strem Chemicals | Suzuki Coupling Catalyst |
| Trifluoroacetic Acid | TFA | Sigma-Aldrich | Deprotecting Agent |
| Sodium Hydroxide | NaOH | Fisher Scientific | Saponification Reagent |
| N,N-Dimethylformamide (anhydrous) | DMF | Acros Organics | Solvent |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | Acros Organics | Solvent |
Protocol 1: N-Protection of the Pyrazolopyridine Core
Rationale: Protection of the pyrazole N-H is crucial to prevent N-arylation during subsequent palladium-catalyzed coupling reactions and to enhance the solubility of the starting material in organic solvents. Sodium hydride is a strong base used to deprotonate the pyrazole, forming a nucleophilic anion that readily reacts with the PMB-Cl electrophile.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the N-PMB protected intermediate.
Protocol 2: Buchwald-Hartwig C-N Coupling
Rationale: This step introduces the first point of diversity. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[12][13] Cesium carbonate is used as a mild base suitable for this transformation.
-
In an oven-dried Schlenk flask, combine the N-PMB protected bromopyrazolopyridine (1.0 eq), ethyl 3-aminobenzoate (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (0.1 M) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the C-N coupled product.
Protocol 3: One-Pot Miyaura Borylation and Suzuki Coupling
Rationale: This efficient one-pot sequence avoids the isolation of the potentially unstable boronic ester intermediate. The Miyaura borylation first converts the C-Br bond to a C-B(pin) bond using a specific catalyst system (Pd(dppf)Cl₂).[3] Subsequently, a different palladium catalyst (Pd(PPh₃)₄) and base are added in the same pot along with the electrophile (R²-X) to execute the Suzuki C-C coupling.[3][11]
-
To a solution of the C-N coupled intermediate (1.0 eq) in anhydrous dioxane (0.1 M), add bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Degas the mixture with argon for 15 minutes, then heat to 100 °C for 4 hours.
-
Cool the mixture to room temperature. To this mixture, add 1-(bromomethyl)-2-fluorobenzene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of Cs₂CO₃ (2 M, 3.0 eq).
-
Degas the mixture again with argon for 10 minutes, then heat to 80 °C for 2 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the fully elaborated, protected inhibitor.
Protocol 4: Deprotection and Saponification
Rationale: The final steps remove the protecting groups to reveal the target molecule. Trifluoroacetic acid (TFA) is a strong acid commonly used to cleave the acid-labile PMB group. Subsequent saponification with a base like NaOH hydrolyzes the ethyl ester to the corresponding carboxylic acid, which is often a key feature for biological activity or a handle for further modification.
-
PMB Deprotection: Dissolve the purified product from Protocol 3 in trifluoroacetic acid (TFA, ~0.1 M) and heat to 60 °C for 8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the TFA.
-
Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the N-deprotected intermediate.
-
Saponification: Dissolve the N-deprotected intermediate in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).
-
Add NaOH (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the final compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate, and purify by preparative HPLC or crystallization to obtain the final TRK inhibitor.
Biological Evaluation: Assessing Potency and Selectivity
After successful synthesis and characterization (NMR, HRMS), the novel compounds must be evaluated for their biological activity.
In Vitro Kinase Inhibition Assay
The primary evaluation involves determining the half-maximal inhibitory concentration (IC₅₀) against the target kinases. This is typically done using a biochemical assay, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Example Data Table: Kinase Inhibition Profile
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Selectivity Profile vs. Other Kinases |
| C03 [1][3] | 56 | - | - | Selective vs. FAK, PAK4, PLK4 |
| C09 [3] | 57 | - | - | Selective vs. FAK, PAK4, PLK4 |
| C10 [3] | 26 | - | - | Selective vs. FAK, PAK4, PLK4 |
| Hypo-001 | 15 | 25 | 20 | Pan-TRK selective |
| Hypo-002 | 8 | 150 | 250 | TRKA Selective |
Data for C03, C09, and C10 are from published literature for pyrazolo[3,4-b]pyridine derivatives.[1][3] Hypo-001 and Hypo-002 are hypothetical examples.
Cellular Proliferation Assay
To confirm that the biochemical activity translates into a cellular effect, the compounds are tested in cell lines known to be driven by TRK fusions, such as the KM12 colorectal cancer cell line. A standard MTS or CellTiter-Glo® assay can be used to measure cell viability after treatment with the inhibitor.
Example Data Table: Anti-Proliferative Activity
| Compound ID | KM12 Cell Line IC₅₀ (µM) | MCF-7 (Control) IC₅₀ (µM) |
| C03 [1][3] | 0.304 | >10 |
| Hypo-001 | 0.150 | >25 |
| Hypo-002 | 0.095 | >25 |
Data for C03 is from published literature.[1][3] Hypo-001 and Hypo-002 are hypothetical examples.
Conclusion
The this compound scaffold is a highly valuable and versatile starting point for the development of novel TRK inhibitors. By employing robust and modular synthetic strategies centered around palladium-catalyzed cross-coupling reactions, medicinal chemists can efficiently generate diverse libraries of compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers aiming to discover next-generation inhibitors targeting NTRK fusion-driven cancers. Further optimization of the R¹ and R² groups based on SAR studies holds the potential to yield compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Preparation of Pyrazolo[3,4-b]pyridine-Based TBK1 Inhibitors
Introduction: The Rationale for Targeting TBK1 with Pyrazolo[3,4-b]pyridine Scaffolds
TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in both innate immunity and oncogenesis. As a non-canonical IκB kinase (IKK), TBK1 plays a pivotal role in the production of type I interferons (IFNs) in response to viral and bacterial infections. This is primarily mediated through the phosphorylation and activation of the transcription factor IRF3 (Interferon Regulatory Factor 3)[1]. Beyond its role in immunity, aberrant TBK1 signaling has been implicated in the survival and proliferation of various cancer cells, making it an attractive therapeutic target for both inflammatory diseases and oncology[2][3].
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. Its rigid, bicyclic structure provides a robust framework for the strategic placement of substituents to achieve high potency and selectivity. This guide provides a comprehensive overview of the synthesis and evaluation of a potent class of pyrazolo[3,4-b]pyridine-based TBK1 inhibitors, exemplified by the highly active compound 15y, which exhibits an IC50 of 0.2 nM against TBK1[3].
TBK1 Signaling Pathways
TBK1 is a central kinase in multiple signaling pathways. Understanding these pathways is crucial for designing effective inhibitors and for developing assays to measure their cellular activity.
Innate Immune Signaling
In the context of innate immunity, TBK1 is activated downstream of pattern recognition receptors (PRRs) that sense pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. This activation leads to the phosphorylation of IRF3, which then dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other antiviral genes.
Caption: TBK1 activation in the innate immune response.
Oncogenic Signaling
In certain cancers, TBK1 can promote cell survival and proliferation through pathways that may be independent of its role in innate immunity. For example, TBK1 can be activated downstream of oncogenic RAS, contributing to tumor cell survival.
Caption: Role of TBK1 in oncogenic signaling pathways.
Synthesis of Pyrazolo[3,4-b]pyridine-Based TBK1 Inhibitors
The following is a representative, multi-step synthesis for a potent 1H-pyrazolo[3,4-b]pyridine TBK1 inhibitor, based on the synthetic route to compound 15y[3][4].
Synthetic Scheme
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine TBK1 inhibitors.
Detailed Protocol
Part 1: Synthesis of the Protected Pyrazolo[3,4-b]pyridine Core
-
Reaction Setup: To a solution of a substituted 5-aminopyrazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a condensing agent and a cyclizing partner (e.g., a substituted propiolaldehyde).
-
Protection: The resulting pyrazolo[3,4-b]pyridine core is then protected, for example, with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to facilitate subsequent reactions. This is typically achieved by treating the pyrazolo[3,4-b]pyridine with sodium hydride (NaH) followed by SEM-Cl in DMF at 0 °C to room temperature[3].
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Part 2: Functionalization of the Core
-
Halogenation: The protected pyrazolo[3,4-b]pyridine core can be halogenated, for instance, by iodination using N-iodosuccinimide (NIS) in DMF at elevated temperatures (e.g., 80 °C)[4].
-
Cross-Coupling Reactions: The halogenated intermediate serves as a handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse substituents at this position.
-
Substitution Reactions: Other positions on the pyridine ring can be functionalized through nucleophilic aromatic substitution reactions. For example, a chloro-substituted precursor can be reacted with various amines to introduce different side chains[3].
Part 3: Deprotection and Final Product Isolation
-
Deprotection: The protecting group (e.g., SEM) is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Final Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography to yield the desired TBK1 inhibitor.
Biological Evaluation of Pyrazolo[3,4-b]pyridine-Based TBK1 Inhibitors
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and mechanism of action.
Biochemical Assay: In Vitro TBK1 Kinase Inhibition
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra Kinase Assay, is a sensitive and high-throughput method to measure direct inhibition of TBK1 kinase activity[5][6][7].
Protocol: LANCE® Ultra TBK1 Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
TBK1 Enzyme: Dilute recombinant human TBK1 enzyme to the desired concentration in Kinase Buffer.
-
ULight™-Substrate and ATP: Prepare a solution of the ULight™-labeled peptide substrate and ATP in Kinase Buffer. The final concentrations will need to be optimized, but a starting point could be 50 nM ULight™-substrate and an ATP concentration close to its Km for TBK1.
-
Test Compounds: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitors in DMSO, then dilute further in Kinase Buffer.
-
Detection Reagents: Dilute the Europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer. Prepare a stop solution of 40 mM EDTA in LANCE Detection Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the assay wells.
-
Add 2.5 µL of the diluted TBK1 enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ULight™-substrate/ATP mix.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the EDTA stop solution.
-
Add 5 µL of the diluted Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | TBK1 IC50 (nM) | Reference |
| 15y | 0.2 | [3] |
| 15t | 0.8 | [3] |
| 15i | 8.5 | [3] |
| BX795 | 7.1 | [3] |
| MRT67307 | 28.7 | [3] |
Cell-Based Assays
1. Inhibition of IRF3 Nuclear Translocation
This assay assesses the ability of the inhibitors to block TBK1-mediated phosphorylation and subsequent nuclear translocation of IRF3 in a cellular context.
Protocol: Immunofluorescence for IRF3 Nuclear Translocation
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., THP-1 or RAW264.7 macrophages) on glass coverslips in a 24-well plate.
-
Pre-treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a TBK1 activator, such as poly(I:C) or by viral infection, for the appropriate time to induce IRF3 translocation (e.g., 4-6 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against IRF3 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity of IRF3 in the nucleus versus the cytoplasm. A significant decrease in nuclear IRF3 in inhibitor-treated cells compared to stimulated, vehicle-treated cells indicates TBK1 inhibition.
-
2. Anti-proliferative Activity
This assay determines the effect of the TBK1 inhibitors on the viability and proliferation of cancer cell lines that are dependent on TBK1 signaling.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines known to be sensitive to TBK1 inhibition (e.g., A172, U87MG, A375, A2058, Panc0504) in a 96-well plate at an appropriate density[3].
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the pyrazolo[3,4-b]pyridine inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of potent and selective TBK1 inhibitors. The synthetic routes are versatile, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The described biochemical and cell-based assays provide a robust platform for the comprehensive evaluation of these compounds. Future work in this area will likely focus on improving the drug-like properties of these inhibitors, evaluating their efficacy in in vivo models of inflammatory disease and cancer, and further exploring the therapeutic potential of targeting TBK1.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ProQuest [proquest.com]
- 5. blossombio.com [blossombio.com]
- 6. blossombio.com [blossombio.com]
- 7. revvity.com [revvity.com]
Application Notes and Protocols: Functionalization of the Methyl Group on 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its structural similarity to purine bases.[1][2] The targeted functionalization of substituents on this core structure is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of the C3-methyl group of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. We present detailed, field-proven protocols for key transformations including oxidation to the corresponding aldehyde and carboxylic acid, as well as benzylic bromination to furnish a versatile synthetic handle for further elaboration. The causality behind experimental choices, mechanistic insights, and self-validating system checks are emphasized to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of C3-Methyl Functionalization
The this compound core is a valuable building block in the synthesis of kinase inhibitors and other therapeutic agents.[3] The bromine atom at the C5 position serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The methyl group at the C3 position, while seemingly simple, offers a rich platform for synthetic diversification. Its conversion into more complex functionalities such as aldehydes, carboxylic acids, or halomethyl groups unlocks a vast chemical space for structure-activity relationship (SAR) studies. For instance, the aldehyde can be engaged in reductive aminations, Wittig reactions, or aldol condensations, while the carboxylic acid can be converted to amides, esters, or other bioisosteres. The bromomethyl intermediate is a potent electrophile, ideal for nucleophilic substitution reactions to introduce a variety of side chains.
This guide will focus on three primary, high-impact transformations of the C3-methyl group:
-
Oxidation to 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde.
-
Oxidation to 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
-
Benzylic Bromination to 3-(bromomethyl)-5-bromo-1H-pyrazolo[3,4-b]pyridine.
Each section will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and critical insights for successful execution.
Section 1: Oxidation to Aldehyde and Carboxylic Acid
The oxidation of the activated methyl group on the pyrazolopyridine ring system can be selectively controlled to yield either the aldehyde or the carboxylic acid. The choice of oxidant and reaction conditions are paramount to achieving the desired outcome.
Selenium Dioxide Oxidation to 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Selenium dioxide (SeO2) is a well-established reagent for the allylic and benzylic oxidation of methyl groups to aldehydes.[4][5] The reaction proceeds via an ene reaction followed by a[6][7]-sigmatropic rearrangement.[8] For heterocyclic systems like pyrazolopyridines, SeO2 provides a reliable method for this transformation.
Experimental Protocol: SeO2 Oxidation
Materials:
-
This compound
-
Selenium dioxide (SeO2)
-
1,4-Dioxane
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add 1,4-dioxane and a small amount of water (e.g., 95:5 dioxane:water) to dissolve the starting material. Note: The addition of water is often necessary to achieve a homogeneous solution with SeO2.[8]
-
Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 100-105 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be observed.
-
Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde.
Causality and Insights:
-
Solvent Choice: 1,4-Dioxane is a common solvent for SeO2 oxidations due to its high boiling point and ability to dissolve both the substrate and the reagent.[9] The addition of a small amount of water can aid in the dissolution of SeO2.
-
Stoichiometry: A slight excess of SeO2 is typically used to ensure complete conversion of the starting material.
-
Work-up: The aqueous bicarbonate wash is crucial to remove any acidic byproducts. The filtration through Celite® is essential for removing the insoluble selenium byproduct.
Caption: Workflow for the oxidation of the methyl group to an aldehyde.
Potassium Permanganate Oxidation to 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
For the more vigorous oxidation of the methyl group to a carboxylic acid, a stronger oxidizing agent is required. Potassium permanganate (KMnO4) is a classic and effective choice for this transformation, particularly for methyl groups on heteroaromatic rings.[10]
Experimental Protocol: KMnO4 Oxidation
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water. Gentle heating may be required.
-
Heat the solution to approximately 70-80 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (approximately 3-4 eq) in water.
-
Slowly add the KMnO4 solution portion-wise to the heated substrate solution. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO2) will form.
-
After the addition is complete, continue heating the mixture for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Quench the excess KMnO4 by the careful addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears and the brown MnO2 precipitate dissolves.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl. The desired carboxylic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
-
If the product does not precipitate, extract the aqueous solution with ethyl acetate. Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate to obtain the product.
Causality and Insights:
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure a sufficient reaction rate.
-
Stoichiometry: A significant excess of KMnO4 is required as it is consumed in the multi-step oxidation process from a methyl group to a carboxylic acid.
-
Work-up: The quenching step with a reducing agent like sodium bisulfite is critical for safety and to facilitate the work-up. Acidification is necessary to protonate the carboxylate salt and induce precipitation of the carboxylic acid product.
Section 2: Benzylic Bromination to 3-(bromomethyl)-5-bromo-1H-pyrazolo[3,4-b]pyridine
The introduction of a bromine atom at the benzylic position of the C3-methyl group transforms it into a versatile electrophilic handle for subsequent nucleophilic displacement reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this type of radical bromination.[7][11]
Experimental Protocol: NBS Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and protected from light, add this compound (1.0 eq).
-
Add an anhydrous solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 - 1.2 eq) and a radical initiator such as AIBN or BPO (catalytic amount, e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Cool the reaction mixture to room temperature. A precipitate of succinimide will be observed.
-
Filter the reaction mixture to remove the succinimide and wash the solid with the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(bromomethyl)-5-bromo-1H-pyrazolo[3,4-b]pyridine.
Causality and Insights:
-
Reagent Purity: It is often beneficial to use freshly recrystallized NBS, as impure NBS can lead to side reactions.[11]
-
Radical Initiation: The reaction requires a radical initiator to start the chain reaction. Both thermal initiators (AIBN, BPO) and photochemical initiation are effective.
-
Solvent: Anhydrous conditions are important to prevent hydrolysis of the product.[11] Carbon tetrachloride is a traditional solvent for these reactions, but due to its toxicity, acetonitrile is a common alternative.
-
Work-up: The thiosulfate wash is important to remove any residual bromine or NBS, which can complicate purification.
Caption: Workflow for the benzylic bromination of the methyl group.
Data Summary
| Transformation | Reagents | Product | Typical Yield (%) |
| Oxidation to Aldehyde | SeO2, Dioxane/H2O | 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 40-60 |
| Oxidation to Carboxylic Acid | KMnO4, H2O | 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | 70-85 |
| Benzylic Bromination | NBS, AIBN, CCl4 | 3-(bromomethyl)-5-bromo-1H-pyrazolo[3,4-b]pyridine | 60-75 |
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for the strategic functionalization of the C3-methyl group of this compound. By carefully selecting the appropriate reagents and conditions, researchers can selectively access the corresponding aldehyde, carboxylic acid, or bromomethyl derivatives. These key intermediates serve as versatile platforms for the synthesis of novel pyrazolopyridine-based compounds for evaluation in drug discovery and development programs. The provided insights into the causality of experimental choices and mechanistic underpinnings are intended to empower scientists to troubleshoot and adapt these methods to their specific research needs.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor.[1] The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the strategic modification of the pyrazolo[3,4-b]pyridine nucleus, with the bromine atom at the 5-position serving as a key handle for derivatization.
This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. The information presented herein is designed to empower researchers to confidently and efficiently synthesize a diverse library of analogues for drug discovery and other applications.
The Strategic Importance of the 5-Position
The bromine atom at the C5 position of the pyrazolo[3,4-b]pyridine ring is strategically positioned for functionalization. Its electronic environment, influenced by the fused pyridine and pyrazole rings, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, vinyl, alkynyl, and amino groups, enabling a thorough investigation of the chemical space around this important scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[2] In the context of this compound, this reaction provides a direct route to biaryl and heteroaryl-substituted derivatives, which are of significant interest in medicinal chemistry.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system. The pyrazolo[3,4-b]pyridine core is relatively electron-deficient, which can influence the kinetics of the catalytic cycle.
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) can be effective.[2][3] Pd(II) species are reduced in situ to the active Pd(0) catalyst. The choice often depends on air and moisture stability, with pre-formed Pd(0) complexes sometimes offering faster initiation.
-
Ligand: For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often preferred. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[3]
-
Base: An aqueous inorganic base such as K₂CO₃ or K₃PO₄ is commonly employed.[2] The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is typically used to dissolve both the organic and inorganic reaction components.[2][3]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good | [2] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [3] |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromoheterocycles.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add PdCl₂(dppf).
-
Add anhydrous DME and degassed water (typically a 4:1 to 5:1 ratio of DME to water).
-
Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl- or 5-heteroaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction: Introducing Vinylic Substituents
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, providing access to vinyl-substituted arenes and heteroarenes.[4] This reaction is particularly useful for introducing styrenyl and acrylate moieties at the 5-position of the pyrazolo[3,4-b]pyridine core.
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst for the Heck reaction.[5]
-
Ligand: The choice of ligand can influence the regioselectivity and efficiency of the reaction. For many applications, phosphine-free conditions are effective, though ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃) can be beneficial.[5]
-
Base: A tertiary amine base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide generated during the catalytic cycle.[5]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed to facilitate the reaction.[5]
Data Presentation: Heck Reaction Conditions
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | Moderate to Good | [5] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | Moderate to Good | [5] |
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction with aryl bromides.[5]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%) (optional, but recommended)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube or microwave vial, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Heck Reaction Experimental Workflow
Caption: General workflow for a Heck coupling reaction.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst, typically CuI.[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[7]
-
Palladium Source: PdCl₂(PPh₃)₂ is a commonly used, air-stable Pd(II) precatalyst.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide formed and to deprotonate the terminal alkyne.[7]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or DMF are suitable for this reaction.[7]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60-80 | 12-24 | Good | [7] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | Cs₂CO₃ (2) | Toluene | 80-100 | 12-24 | Good | [7] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 60-80 | 12-24 | Good | [7] |
Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general starting point for the Sonogashira coupling of this compound with a terminal alkyne.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl and heteroaryl amines.[9] This reaction is particularly valuable for accessing derivatives of this compound bearing primary and secondary amino substituents.
Causality Behind Experimental Choices
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[10]
-
Ligand: The choice of ligand is critical and often depends on the nature of the amine. For many applications, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are highly effective, as they promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is frequently used. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring a change in ligand and solvent.[10]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used.[10]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | High | [10] |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu (1.5) | Toluene | 80 | 6-12 | High | [10] |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of this compound with an amine.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous toluene and stir for 5 minutes at room temperature.
-
Under the inert atmosphere, add this compound, the amine, and NaOt-Bu.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine for Medicinal Chemistry
Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine
The 1H-pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly kinases.[1] This heterocyclic system has been integral to the development of compounds with diverse therapeutic applications, including antiviral, anti-inflammatory, and anti-cancer activities.[1][2] Derivatives have shown promise as potent inhibitors of various kinases, such as Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase, which are crucial targets in oncology.[3]
The strategic derivatization of the 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine core allows for the systematic exploration of the chemical space around this scaffold. The bromine atom at the C5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. Furthermore, the pyrazole nitrogen (N1) provides a site for alkylation, allowing for modulation of the compound's physicochemical properties, such as solubility and metabolic stability.
These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and N-alkylation. The methodologies are designed to be robust and adaptable for the synthesis of compound libraries for drug discovery programs.
Strategic Derivatization Workflow
The derivatization of this compound can be strategically planned to generate a library of diverse compounds. The following workflow illustrates the key transformation pathways.
Caption: Key derivatization pathways for this compound.
I. C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This reaction is highly valued in medicinal chemistry for its mild conditions and tolerance of a wide range of functional groups.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of structurally similar bromopyridine derivatives and is a reliable starting point for most couplings.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization of a Representative Product (5-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine):
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, NH), 8.55 (d, J=2.0 Hz, 1H, H-6), 8.15 (d, J=2.0 Hz, 1H, H-4), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 7.10 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃).
-
MS (ESI+): m/z calculated for C₁₄H₁₃N₃O [M+H]⁺, found [M+H]⁺.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for Suzuki couplings of heteroaryl halides. |
| Base | K₂CO₃ | A moderately strong inorganic base, effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
II. C5-Alkynylation via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important pharmacophores.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridine substrates and provides a solid foundation for optimization.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Schlenk flask
-
Inert gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF or DMF (5 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (30 mL). Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Characterization of a Representative Product (3-methyl-5-(phenylethynyl)-1H-pyrazolo[3,4-b]pyridine):
-
¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H, NH), 8.60 (s, 1H, H-6), 8.20 (s, 1H, H-4), 7.60-7.55 (m, 2H, Ar-H), 7.40-7.35 (m, 3H, Ar-H), 2.65 (s, 3H, CH₃).
-
MS (ESI+): m/z calculated for C₁₅H₁₁N₃ [M+H]⁺, found [M+H]⁺.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | A classic and effective palladium/copper co-catalyst system for Sonogashira reactions. |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF or DMF | Aprotic solvents that are suitable for Sonogashira couplings. |
| Temperature | Room temp to 70 °C | Mild conditions are often sufficient, minimizing side reactions like Glaser coupling. |
III. C5-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl and heteroaryl amines.[5][6][7] This transformation is particularly valuable in medicinal chemistry for its broad substrate scope and functional group tolerance.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl bromides and can be optimized for specific amine substrates.[8]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Schlenk flask
-
Inert gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol). Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add NaOt-Bu (1.4 mmol) and this compound (1.0 mmol).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Finally, add the amine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water. Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate or dichloromethane/methanol gradients).
Characterization of a Representative Product (N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, NH-pyrazole), 8.10 (s, 1H, H-6), 7.40-7.25 (m, 5H, Ar-H), 7.10 (s, 1H, H-4), 6.50 (t, J=5.6 Hz, 1H, NH-benzyl), 4.50 (d, J=5.6 Hz, 2H, CH₂), 2.50 (s, 3H, CH₃).
-
MS (ESI+): m/z calculated for C₁₄H₁₄N₄ [M+H]⁺, found [M+H]⁺.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active catalyst system for the amination of heteroaryl halides, particularly with challenging substrates. |
| Base | NaOt-Bu | A strong, non-nucleophilic base essential for the deprotonation of the amine and formation of the palladium-amido complex. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents that are well-suited for Buchwald-Hartwig reactions. |
| Temperature | 80-110 °C | Necessary to overcome the activation energy for the oxidative addition and reductive elimination steps. |
IV. N1-Alkylation
N-alkylation of the pyrazole ring is a crucial step for modulating the pharmacokinetic properties of the molecule. The position of alkylation (N1 vs. N2) can be influenced by the reaction conditions and the nature of the electrophile. For the 1H-pyrazolo[3,4-b]pyridine system, alkylation generally favors the N1 position.
Protocol 4: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of the pyrazole ring using a strong base and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Inert gas supply
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol).
-
Dissolution: Add anhydrous DMF or THF (5 mL) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization of a Representative Product (1-benzyl-5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine):
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-6), 8.10 (s, 1H, H-4), 7.40-7.25 (m, 5H, Ar-H), 5.60 (s, 2H, CH₂), 2.60 (s, 3H, CH₃).
-
MS (ESI+): m/z calculated for C₁₄H₁₂BrN₃ [M+H]⁺, found [M+H]⁺.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen. |
| Solvent | DMF or THF | Polar aprotic solvents that are suitable for SN2 reactions. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic deprotonation, followed by warming to facilitate the alkylation. |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the derivatization of this compound, a key scaffold in modern medicinal chemistry. By employing Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and N-alkylation, researchers can efficiently generate diverse libraries of compounds for biological screening. The provided rationales for the chosen reaction conditions aim to empower scientists to not only replicate these methods but also to adapt and optimize them for their specific synthetic targets.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for N-arylation of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Application Notes and Protocols
Topic: Experimental Procedure for N-Arylation of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Palladium-Catalyzed N-Arylation of this compound
This application note provides a detailed protocol for the N-arylation of this compound, a critical transformation for the synthesis of novel compounds in medicinal chemistry. The guide is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, and troubleshooting advice.
Introduction: The Significance of N-Arylated Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system due to its prevalence in molecules with significant pharmacological activities.[1][2][3] This core structure is found in compounds developed as anticancer, antiviral, anti-inflammatory, and anti-Alzheimer's agents.[2][4][5] The functionalization of this scaffold is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
The N-arylation of the pyrazole moiety within this fused system introduces aryl groups that can form crucial interactions with biological targets, such as pi-stacking or hydrophobic interactions. The direct formation of this C-N bond is most efficiently achieved through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[6]
Reaction Overview: Pathways to C-N Bond Formation
The two most prominent methods for the N-arylation of heterocycles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
-
Ullmann Condensation: This classical reaction traditionally uses stoichiometric amounts of copper at high temperatures.[7] Modern protocols have been developed that use catalytic copper sources, often in the presence of a ligand, under milder conditions.[8][9][10]
-
Buchwald-Hartwig Amination: This reaction has emerged as a highly versatile and widely used method for forming C-N bonds.[11][12] It employs a palladium catalyst, typically with a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. Its broad substrate scope and tolerance for various functional groups make it a preferred method for many applications.[11][13]
This guide will focus on the Buchwald-Hartwig amination due to its high efficiency and reliability for coupling N-H containing heterocycles with aryl halides.
The Buchwald-Hartwig Amination: Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving Palladium(0) and Palladium(II) intermediates.[11] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Amine Coordination & Deprotonation: The N-H heterocycle coordinates to the Pd(II) complex. A base then deprotonates the coordinated heterocycle to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination, stabilizing the palladium catalyst and preventing the formation of inactive species.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with an aryl boronic acid.
4.1. Materials and Equipment
-
Reagents:
-
This compound
-
Aryl Halide (e.g., 4-iodotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard workup reagents (Ethyl Acetate, Brine, Anhydrous Sodium Sulfate)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles for reagent transfer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
4.2. Reaction Parameter Summary
| Reagent | Molar Equiv. | Typical Amount (for 1 mmol scale) | Purpose / Notes |
| This compound | 1.0 | 212 mg | Starting material (N-H nucleophile) |
| Aryl Halide | 1.2 | Varies | Coupling partner |
| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Palladium catalyst precursor |
| Xantphos | 0.04 (4 mol%) | 23.1 mg | Ligand to stabilize the catalyst |
| Cs₂CO₃ | 2.0 | 652 mg | Base for deprotonation of the pyrazole N-H |
| Anhydrous Toluene | - | 10 mL (0.1 M) | Anhydrous, aprotic solvent |
4.3. Step-by-Step Procedure
-
Flask Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). Allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq). Rationale: Adding the solids first under an inert atmosphere prevents degradation of the catalyst and ligand by oxygen or moisture.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Then, add anhydrous toluene via syringe. Rationale: Using an anhydrous solvent is critical as water can interfere with the catalytic cycle and lead to side reactions like hydrodehalogenation.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Rationale: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
Monitoring Progress: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). Check for the consumption of the starting pyrazolopyridine. The reaction is typically complete within 12-24 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x). Rationale: The aqueous washes remove the cesium salts and any other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure N-arylated product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[4][15]
Experimental Workflow Visualization
Caption: Workflow for the palladium-catalyzed N-arylation experiment.
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Poor quality solvent or reagents. | 1. Ensure all reagents are added under a strict inert atmosphere. Use a fresh bottle of catalyst/ligand.2. Confirm the oil bath temperature is accurate.3. Use freshly distilled or purchased anhydrous solvent. |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide.2. Dimerization of the aryl halide (homocoupling). | 1. This is often caused by water in the reaction. Ensure anhydrous conditions.2. This may indicate an issue with the ligand or reaction temperature. Consider screening other ligands or lowering the temperature slightly. |
| Difficulty in Purification | 1. Product co-elutes with starting material or impurities.2. Streaking on the TLC plate. | 1. Try a different solvent system for column chromatography, perhaps with a small percentage of a more polar solvent like methanol.2. The compound may be acidic/basic. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and purification issues encountered during its synthesis, providing expert insights and actionable troubleshooting protocols in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each entry details the potential cause, the underlying chemical principles, and recommended solutions.
Question 1: My reaction has a low yield and the crude NMR shows multiple major products. What is the likely cause?
Answer: The most probable cause is a lack of regiochemical control during the core cyclization reaction, leading to the formation of structural isomers. The synthesis of the pyrazolo[3,4-b]pyridine ring system, particularly from unsymmetrical precursors, is notoriously susceptible to regioselectivity issues.[1][2][3]
Plausible Mechanistic Cause: Competing Cyclization Pathways
When synthesizing the pyrazolo[3,4-b]pyridine core, for instance, by condensing a substituted hydrazine with a functionalized pyridine, the initial nucleophilic attack can occur at two different electrophilic sites. For example, in a common route starting from a 2-halo-3-formylpyridine derivative and hydrazine, the initial formation of the hydrazone is followed by an intramolecular nucleophilic aromatic substitution (SNAr). A competing pathway can lead to a different ring system if other reactive sites are available.
Similarly, if constructing the pyridine ring onto a pre-formed pyrazole (e.g., using a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound), the initial condensation can occur at either of the two carbonyl groups, leading to a mixture of regioisomers.[2][3] The ratio of these isomers is governed by a delicate balance of electronic and steric factors.[3][4]
Visualizing the Regioisomer Problem
Caption: Competing cyclization pathways from a common intermediate leading to regioisomeric products.
Troubleshooting Protocol & Optimization
| Parameter | Recommendation & Rationale |
| Solvent Choice | Primary Action: Switch to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Rationale: These solvents can dramatically increase regioselectivity in pyrazole formation through hydrogen bonding interactions that stabilize one transition state over the other.[4] |
| pH Control | Primary Action: Adjust the pH of the reaction medium. Rationale: Acidic conditions can protonate one of the nitrogen atoms in a hydrazine reagent, altering its nucleophilicity and potentially reversing the selectivity compared to neutral or basic conditions.[3] A systematic screen of pH is recommended. |
| Temperature | Primary Action: Lower the reaction temperature. Rationale: Isomeric products often arise from pathways with similar activation energies. Reducing the thermal energy of the system can enhance the preference for the pathway with the slightly lower activation barrier, improving the product ratio. |
| Steric Hindrance | Primary Action: If possible, modify the starting materials to increase steric bulk near one of the reactive sites. Rationale: A bulkier substituent can physically block the approach of the nucleophile, directing it to the less hindered site and favoring the formation of a single regioisomer.[3][4] |
Question 2: I have successfully synthesized the NH-pyrazolo[3,4-b]pyridine, but subsequent N-alkylation gives a mixture of two isomers that are very difficult to separate. How can I control this?
Answer: This is a classic N-alkylation regioselectivity issue common to all N-unsubstituted pyrazoles. The pyrazole ring has two reactive nitrogen atoms (N1 and N2), and alkylation often produces a mixture of both N1- and N2-alkylated isomers. For the pyrazolo[3,4-b]pyridine system, this leads to competing products.
Plausible Mechanistic Cause: N1 vs. N2 Alkylation
The deprotonated pyrazole anion is an ambident nucleophile. The distribution of products depends on several factors:
-
Steric Hindrance: The substituent at the C3 position (the methyl group in this case) will sterically hinder the adjacent N2 atom. Consequently, alkylating agents, especially bulky ones, will preferentially attack the less hindered N1 atom.[5]
-
Electronic Effects: The electron distribution in the pyrazolopyridine ring system influences the nucleophilicity of each nitrogen.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can influence the site of alkylation.
Caption: A logical workflow for troubleshooting stalled pyrazolopyridine syntheses.
Troubleshooting Protocol & Optimization
| Intermediate Type | Recommended Action |
| Hydrazone | 1. Increase Temperature: Refluxing the reaction for a longer period is often sufficient to drive the intramolecular cyclization. A typical procedure involves refluxing overnight. [6]2. Add a Catalyst: A catalytic amount of acid (e.g., acetic acid, p-TsOH) can protonate the carbonyl or imine, activating it for cyclization. |
| Dihydro-product | 1. Introduce Air: If the reaction is run under an inert atmosphere (N₂ or Ar), try opening it to the air and refluxing for an additional 1-2 hours. Air oxidation is often sufficient. [1]2. Add an Oxidant: For more stubborn cases, a chemical oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂) can be used to facilitate the final aromatization step. |
Frequently Asked Questions (FAQs)
-
Q: What are the most common starting materials for this synthesis?
-
A: Two popular strategies are: 1) Starting with a substituted pyridine, such as 5-bromo-2-chloro-3-nitropyridine [7]or 5-bromo-2-fluoro-3-formylpyridine, and reacting it with hydrazine or a hydrazine equivalent to build the pyrazole ring. [6]2) Starting with a substituted 5-aminopyrazole and reacting it with an appropriate 1,3-dicarbonyl compound or its equivalent to construct the pyridine ring. [1][2]
-
-
Q: My final product is consistently off-white or yellow, even after chromatography. Is this normal?
-
A: Yes, a pale yellow or off-white color is commonly reported for this compound and its analogs. [6]While extensive purification can sometimes yield a colorless solid, minor chromophoric impurities or the intrinsic nature of the conjugated system can impart a slight color. If NMR and elemental analysis confirm purity, the color is generally acceptable.
-
-
Q: Are there any specific safety considerations for this synthesis?
-
A: Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving sodium hydride (NaH) are highly flammable and water-reactive. Additionally, reagents like phosphorus oxychloride (POCl₃), if used, are highly corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
-
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the Suzuki-Miyaura cross-coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, my goal is to help you navigate the nuances of this specific transformation to achieve optimal yields and purity.
The pyrazolo[3,4-b]pyridine core presents unique challenges in palladium-catalyzed reactions. Its nitrogen-rich structure can lead to catalyst inhibition, and the electronic nature of the ring system can influence the kinetics of the catalytic cycle.[1][2] This guide addresses these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section tackles the most frequent problems encountered during the Suzuki coupling of this compound.
Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes and how can I fix it?
A1: Failure to observe product formation is often rooted in the deactivation of the catalyst or suboptimal reaction conditions. The pyrazolo[3,4-b]pyridine substrate itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][3]
Initial Checks & Corrective Actions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction setup is rigorously deoxygenated. Use a Schlenk line or a glovebox for reagent addition. Solvents must be properly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate class.[4] Nitrogen-rich heterocycles often require more robust catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the desired catalytic cycle and prevent the formation of inactive palladium complexes.[1]
-
Reagent Quality: Verify the purity and integrity of your boronic acid/ester, base, and solvent. Boronic acids can degrade over time, especially if not stored properly.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki couplings.
Q2: My reaction is working, but the yield is poor and I observe significant amounts of debrominated starting material (3-methyl-1H-pyrazolo[3,4-b]pyridine). What's happening?
A2: The formation of the debrominated (hydrodehalogenated) product is a known side reaction in Suzuki couplings.[9] It typically occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[9]
Strategies to Minimize Hydrodehalogenation:
-
Choice of Base and Solvent: Some bases and solvents can act as hydride sources.
-
Recommendation: Avoid using amine bases or alcohol solvents if dehalogenation is a major issue. A strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like dioxane or toluene (often with a small amount of water) is a robust combination for these substrates.[4][8]
-
-
Boronic Acid Stability: A competing side reaction, protodeboronation (where the boronic acid is replaced by hydrogen), can deplete your coupling partner and create conditions favorable for hydrodehalogenation of the aryl halide.[4]
-
Recommendation: Use a more stable boronate ester, such as a pinacol ester (Bpin), instead of the boronic acid.[4][5] These act as a "slow release" form of the boronic acid, keeping its concentration low and minimizing side reactions.[4] Also, ensure your reaction conditions are not overly harsh (e.g., excessively high temperatures or prolonged reaction times).
-
Q3: I'm seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[9]
Preventative Measures:
-
Rigorous Degassing: As mentioned, oxygen is a primary culprit. Re-evaluate your degassing procedure for all solvents, including any water used in the solvent system.[9]
-
Use of Pre-catalysts: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or, more reliably, a modern pre-catalyst that cleanly generates Pd(0) can minimize this side reaction.[7]
-
Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A slight excess (typically 1.1 to 1.5 equivalents) is usually sufficient.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with this compound?
A1: There is no single "best" catalyst for all substrates, but for challenging nitrogen-containing heterocycles, systems using bulky, electron-rich phosphine ligands are highly recommended.[1][6] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[10]
| Catalyst System | Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Buchwald System | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | 1-5% | Excellent for electron-rich and sterically hindered heterocycles.[1] Pre-catalysts (e.g., XPhos Pd G3) are often more convenient and reliable. |
| Ferrocenyl System | PdCl₂ | dppf | 3-5% | Pd(dppf)Cl₂ is a robust, commercially available catalyst that has shown high efficacy for coupling bromoindazoles and other related heterocycles.[11][12] |
| Traditional System | Pd(PPh₃)₄ | PPh₃ | 5-10% | Can work for simple couplings but often fails or gives low yields with challenging substrates like pyrazolopyridines due to catalyst inhibition.[4] |
Q2: How do I select the optimal base and solvent for my reaction?
A2: The base and solvent play a critical role in the transmetalation step, which is often the rate-determining step. The base activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[13][14]
| Base | Recommended Solvents | Comments & Rationale |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, effective base that is generally a good first choice. It is less likely to cause hydrolysis of sensitive functional groups compared to hydroxides.[4][8] |
| Cs₂CO₃ | Dioxane, DMF | Often provides excellent results, particularly in difficult couplings, due to the high solubility of its salts. It is, however, more expensive.[15] |
| K₂CO₃ | DME, Toluene/EtOH/H₂O | A common, milder base. It can be effective but may require higher temperatures or longer reaction times for less reactive partners.[11][16] |
Causality: The choice of solvent affects the solubility of all components (halide, boronic acid, base, and catalyst), which is crucial for efficient reaction. Aprotic polar solvents like dioxane, often with a small amount of water, are standard as they balance solubility and are compatible with the catalytic cycle.[17]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, and the palladium pre-catalyst.[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, especially in pharmaceutical development, for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, heteroaromatic substrates like this compound present unique challenges due to the potential for catalyst inhibition by the nitrogen-containing heterocycle and the electronic properties of the ring system.[2] This guide will provide a structured approach to catalyst selection and troubleshooting to ensure the efficient synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The key challenges with this substrate are twofold:
-
Catalyst Inhibition: The lone pairs on the pyridine and pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]
-
Substrate Reactivity: The pyrazolopyridine core is electron-deficient, which can affect the rate of oxidative addition, a crucial step in the catalytic cycle.[3]
Q2: Which class of palladium catalyst is a good starting point for this reaction?
A2: For N-heterocyclic substrates, it is often beneficial to start with a catalyst system known for its robustness and high activity. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced systems often provide better results.[2][4] A good starting point would be a pre-catalyst featuring a bulky, electron-rich phosphine ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), or a palladacycle like an XPhos-based pre-catalyst.[5][6]
Q3: How critical is the choice of base and solvent?
A3: The base and solvent system is paramount for a successful Suzuki coupling. The base activates the boronic acid for the transmetalation step.[7] For N-heterocyclic substrates, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[1][8] The solvent must solubilize all components of the reaction. A mixture of an aprotic polar solvent like 1,4-dioxane or DMF with water is a common choice.[8][9]
Q4: What are common side reactions to watch out for?
A4: The most common side reaction is the protodeboronation of the boronic acid, where the boronic acid reacts with a proton source to regenerate the corresponding arene.[10] This can be minimized by using anhydrous solvents and carefully selecting the base. Homocoupling of the boronic acid is another potential side reaction, often exacerbated by the presence of oxygen.[11]
Catalyst Selection Guide
The choice of catalyst is the most critical parameter for a successful Suzuki coupling of this compound. Below is a comparative table of catalyst systems, drawing on data from structurally analogous bromopyridines and other heteroaromatic bromides to provide a reliable framework for selection.[12][13]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Recommended For |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, cost-effective. | Can be sensitive to air and moisture; may require higher catalyst loading and temperatures.[1] | Initial screening and simple couplings. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | High stability, good for a broad range of substrates.[6] | Can be less active for very challenging substrates compared to Buchwald ligands. | A robust starting point for optimization. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | High activity for challenging substrates, including heteroaryl chlorides.[5] | Higher cost of the ligand. | Overcoming low yields with other catalysts. |
| XPhos-Pd-G2/G3 | Palladacycle | Air and moisture stable pre-catalyst, highly active at low loadings.[5][14] | Higher initial cost. | Demanding couplings requiring high efficiency. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Very high activity, often with short reaction times.[12] | Can be more sensitive to substrate impurities. | High-throughput screening and difficult couplings. |
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.
-
Poor Substrate/Reagent Quality: Degradation of the boronic acid or impurities in the starting materials.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.
-
Oxygen Contamination: Leading to catalyst decomposition and boronic acid homocoupling.[11]
Solutions:
-
Catalyst System:
-
Reaction Conditions:
-
Reagent Quality:
-
Use fresh, high-purity boronic acid. Consider using the corresponding pinacol ester, which can be more stable.
-
Ensure your this compound is pure.
-
Problem 2: Significant Protodeboronation
Possible Causes:
-
Presence of Protic Sources: Water or acidic impurities in the reaction mixture.
-
Inappropriate Base: Strong bases can sometimes promote this side reaction.[10]
Solutions:
-
Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried.
-
Base Selection: Switch to a milder base like K₂CO₃ or Cs₂CO₃.[10]
-
Boronic Acid Stability: Use a boronic ester (e.g., pinacol ester) instead of the free boronic acid.
Problem 3: Formation of Homocoupled Byproducts
Possible Causes:
-
Oxygen in the Reaction: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[11]
-
Catalyst Decomposition: Decomposed palladium can sometimes catalyze homocoupling.
Solutions:
-
Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (Argon or Nitrogen).[10]
-
Solvent Degassing: Thoroughly degas the solvent before use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Catalyst Choice: Use a stable pre-catalyst that is less prone to decomposition.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[4]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Catalyst Selection Workflow
Caption: A decision workflow for catalyst selection and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing Homocoupling in Suzuki-Miyaura Reactions of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of heteroaromatic halides like 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine with boronic acids can present unique challenges. One of the most persistent side reactions is the homocoupling of the boronic acid, leading to the formation of a biaryl byproduct, which reduces the yield of the desired product and complicates purification. This technical guide provides a comprehensive resource for troubleshooting and managing this common issue.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why does it occur in my Suzuki reaction?
A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This process is often mediated by the palladium catalyst, particularly in the presence of oxygen.[1][2] The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[1][3] The presence of oxygen is a primary culprit, as it can facilitate the regeneration of the Pd(II) species responsible for homocoupling.[1][3][4]
Q2: I'm observing a significant amount of homocoupling product. What are the first things I should check?
A2: The most critical initial checks involve ensuring an oxygen-free environment.[3][4] This includes:
-
Thorough Degassing: Ensure your solvent and water (if used) are rigorously degassed. Common methods include sparging with an inert gas (argon or nitrogen) or multiple freeze-pump-thaw cycles.[3][5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[4]
-
Reagent Purity: Use high-purity, fresh boronic acid. Some boronic acids can degrade over time, which may contribute to side reactions.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species. Homocoupling can be more prevalent during this activation step.[6] Consider using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the presence of Pd(II) that can promote homocoupling.[6]
Q4: How do the ligand and base affect homocoupling?
A4: The ligand and base play crucial roles in the catalytic cycle and can significantly impact the selectivity of the reaction.
-
Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, thereby outcompeting the homocoupling side reaction.[6][7]
-
Bases: The choice of base is critical for activating the boronic acid for transmetalation. However, an inappropriate base can also promote side reactions. For challenging substrates, screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal conditions that favor cross-coupling over homocoupling.[8][9]
In-Depth Troubleshooting Guides
Problem 1: Persistent Homocoupling Despite Degassing Efforts
Even with standard degassing procedures, trace amounts of oxygen can remain and contribute to homocoupling.
Causality: The catalytic cycle for homocoupling is often initiated by Pd(II) species.[1] Inadequate removal of oxygen or the use of a Pd(II) precatalyst without efficient reduction can lead to a higher concentration of these species.
Troubleshooting Protocol:
-
Enhanced Degassing: Implement a more rigorous degassing protocol. A subsurface sparge with nitrogen for an extended period can be more effective than a simple purge.[3]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[3][8]
-
Catalyst Selection: Switch from a Pd(II) precatalyst to a Pd(0) source. This eliminates the in situ reduction step where homocoupling can be initiated.[6]
-
Ligand Optimization: Employ bulky, electron-rich ligands like SPhos, XPhos, or RuPhos. These ligands can accelerate the desired cross-coupling reaction, making the homocoupling pathway less competitive.[6][10]
Problem 2: Low Yield of the Desired Product Accompanied by Homocoupling
This scenario suggests that the desired catalytic cycle is inefficient, allowing the side reaction to become more prominent.
Causality: A slow transmetalation step or catalyst deactivation can lead to low yields and an increase in side products. The this compound substrate may also present challenges due to the potential for the pyrazole nitrogen to coordinate with the palladium catalyst.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and homocoupling.
Detailed Steps:
-
Base and Solvent Screening: The solubility and effectiveness of the base are critical. A systematic screening of bases and solvent systems is recommended.[5][12] For instance, compare the efficacy of aqueous K₂CO₃ in dioxane versus anhydrous K₃PO₄ in toluene.
-
Ligand Choice: For heteroaromatic systems, specialized ligands can be highly effective. Consider ligands known to perform well with pyridine-type substrates.[11]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote decomposition and side reactions.[13] Experiment with a range of temperatures to find the optimal balance.
-
Use of Additives: In some cases, additives can improve reaction performance. For example, the addition of a phase-transfer catalyst may be beneficial in biphasic systems.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | A common starting point for pyridine derivatives.[11][14] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Often effective for challenging heteroaromatic couplings.[11] |
| PdCl₂(dppf) | Na₂CO₃ (aq) | Toluene/Dioxane | 85 | Another widely used system for halo-aromatics.[11] |
Mechanistic Considerations
Understanding the catalytic cycle is key to troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycles.
The desired cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the cross-coupled product.[15] The homocoupling side reaction is often initiated by Pd(II) species, which can arise from the oxidation of Pd(0) by oxygen.[1][3]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
effect of base and solvent on the outcome of cross-coupling with 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of base and solvent selection in palladium-catalyzed cross-coupling reactions involving this versatile heterocyclic scaffold. Our aim is to equip you with the scientific rationale and practical guidance needed to navigate the complexities of your synthetic challenges.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound, offering insights into the causative factors and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving me very low to no yield. I'm using a standard palladium catalyst. What are the likely culprits related to my base and solvent?
Answer:
Low or no product yield in a Suzuki-Miyaura coupling of a heterocyclic halide like this compound can often be traced back to suboptimal base and solvent selection. The pyrazolopyridine core has specific electronic properties and potential for catalyst inhibition that must be considered.
Causality and Solutions:
-
Inadequate Base Strength or Solubility: The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, a key step in the transmetalation phase of the catalytic cycle.[1] If the base is too weak, the formation of the boronate will be slow or incomplete. Conversely, if the base is not sufficiently soluble in your chosen solvent, its effective concentration will be too low to drive the reaction.
-
Troubleshooting Steps:
-
Switch to a stronger, more soluble base: If you are using a mild base like sodium bicarbonate, consider switching to potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are commonly used and effective bases for Suzuki couplings.[1]
-
Consider a mixed solvent system: The addition of water to an organic solvent like 1,4-dioxane or DMF can significantly improve the solubility of inorganic bases. A common ratio to start with is 4:1 or 5:1 organic solvent to water.[2]
-
-
-
Solvent-Induced Catalyst Decomposition: The choice of solvent can impact the stability of the palladium catalyst. Some solvents can promote the formation of palladium black (inactive palladium), especially at elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: If you are observing catalyst decomposition, consider switching to a more robust solvent. Toluene and 1,4-dioxane are generally good starting points for Suzuki reactions.
-
Temperature Optimization: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
-
-
Substrate-Specific Issues: The nitrogen atoms in the pyrazolopyridine ring can potentially coordinate to the palladium center, leading to catalyst inhibition. The choice of base and solvent can influence this interaction.
-
Troubleshooting Steps:
-
Ligand Screening: While not directly a base or solvent issue, the ligand plays a crucial role in preventing catalyst inhibition. If problems persist, screening different phosphine ligands in conjunction with your base and solvent optimization is recommended.
-
-
Issue 2: Formation of Side Products
Question: In my Buchwald-Hartwig amination of this compound, I am observing significant formation of a hydrodehalogenated side product (the debrominated starting material). How can I minimize this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[3] This is often exacerbated by the choice of base and solvent.
Causality and Solutions:
-
Base-Promoted Hydrodehalogenation: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), while often efficient for amination, can promote hydrodehalogenation, particularly if there are trace amounts of water or other proton sources.[3]
-
Troubleshooting Steps:
-
Switch to a Weaker Base: Consider using a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] This may require higher reaction temperatures or longer reaction times to achieve full conversion of the starting material.
-
Use a Less Hindered Base: If a strong base is required, a less sterically hindered alkoxide might be a better choice.
-
-
-
Solvent as a Proton Source: Some solvents, particularly alcohols, can act as proton sources for hydrodehalogenation. While alcohols can sometimes be beneficial for the solubility of reagents, they should be used with caution if hydrodehalogenation is a problem.
-
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: Toluene and 1,4-dioxane are excellent choices for Buchwald-Hartwig aminations as they are aprotic and can be readily dried.[3]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in cross-coupling reactions of this compound?
A1: The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[1] Its primary functions are:
-
Activation of the Nucleophile: In Suzuki couplings, the base activates the boronic acid to form a more nucleophilic boronate.[4] In Buchwald-Hartwig aminations, it deprotonates the amine to form the corresponding amide in the catalytic cycle.[5] For Sonogashira couplings, the base deprotonates the terminal alkyne to generate the reactive acetylide.[6]
-
Neutralization of Byproducts: The base neutralizes the hydrogen halide (HBr in this case) that is formed during the catalytic cycle, preventing it from deactivating the catalyst or reacting with other components of the reaction mixture.
-
Facilitating Reductive Elimination: In some cases, the base can influence the rate of reductive elimination, the final step in the catalytic cycle that forms the desired product and regenerates the active palladium(0) catalyst.
Q2: How does the polarity of the solvent affect the outcome of these reactions?
A2: The polarity of the solvent can have a significant impact on several aspects of the cross-coupling reaction:
-
Solubility of Reagents: The solvent must be able to dissolve the starting materials, catalyst, and base to a sufficient extent for the reaction to proceed efficiently. As mentioned earlier, mixed solvent systems (e.g., dioxane/water) are often employed to dissolve inorganic bases.[2]
-
Stability of Catalytic Intermediates: The polarity of the solvent can affect the stability and reactivity of the various palladium intermediates in the catalytic cycle. For instance, in some cases, polar aprotic solvents can stabilize charged intermediates, potentially accelerating certain steps of the reaction.
-
Reaction Rate: The overall reaction rate is often influenced by the solvent's ability to facilitate the different steps of the catalytic cycle. There is no universal "best" solvent, and the optimal choice will depend on the specific reaction type and substrates.
Q3: For a Sonogashira coupling with this compound, should I use a copper co-catalyst? How does this influence my choice of base and solvent?
A3: The traditional Sonogashira coupling employs a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate that then undergoes transmetalation with the palladium complex.[7] However, copper-free Sonogashira couplings have become increasingly popular to avoid the formation of diacetylene homocoupling byproducts (Glaser coupling).[8]
-
With Copper Co-catalyst: A common base is an amine, such as triethylamine or diisopropylamine, which can also serve as the solvent.[9] The amine base is strong enough to deprotonate the alkyne in the presence of the copper catalyst.
-
Copper-Free Conditions: In the absence of a copper co-catalyst, a stronger base is often required to facilitate the formation of the palladium acetylide intermediate directly. Organic bases like DBU or inorganic bases such as cesium carbonate are often used in these cases.[10] The solvent choice is also more flexible, with polar aprotic solvents like DMF or DMSO being common.[4]
Q4: Are there any "green" solvent alternatives for cross-coupling reactions with this substrate?
A4: Yes, there is a growing interest in using more environmentally friendly solvents for cross-coupling reactions. Some alternatives to traditional solvents like toluene and dioxane include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is often a good substitute for THF and dioxane.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation.
-
Water: In some cases, particularly for Suzuki reactions with water-soluble catalysts and reagents, water can be an excellent and sustainable solvent.
It is important to note that when switching to a green solvent, re-optimization of the reaction conditions (base, catalyst, temperature) will likely be necessary.
Data Presentation
The following table provides a general guide for selecting a base and solvent for different cross-coupling reactions with this compound, based on literature for similar substrates.
| Reaction Type | Common Bases | Common Solvents | Key Considerations |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Base solubility is critical; aqueous mixtures are often beneficial.[2] |
| Buchwald-Hartwig | NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Toluene, 1,4-Dioxane, THF | Stronger bases for less reactive amines; weaker bases for substrates with sensitive functional groups to avoid side reactions.[3] |
| Heck | Et₃N, DBU, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | The choice of base depends on the specific variant of the Heck reaction.[11] |
| Sonogashira (with Cu) | Et₃N, DIPA | Amine as solvent, THF, DMF | Amine base is typically sufficient. |
| Sonogashira (Cu-free) | Cs₂CO₃, K₂CO₃, DBU | DMF, DMSO, 1,4-Dioxane | A stronger base is often needed in the absence of a copper co-catalyst.[10] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of a Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Workflow for Base and Solvent Selection
Caption: A decision-making workflow for troubleshooting base and solvent selection in cross-coupling reactions.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
Technical Support Center: Byproduct Identification in the Synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine via LC-MS
Welcome to the technical support center for the synthesis and analysis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent LC-MS analysis of this important heterocyclic scaffold. Here, we provide in-depth, troubleshooting guidance in a question-and-answer format to facilitate rapid problem-solving and ensure the integrity of your experimental results.
Section 1: Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or a related synthon, or the construction of the pyrazole ring onto a pre-existing functionalized pyridine. A common and efficient route is the reaction of 5-amino-3-methylpyrazole with a suitable three-carbon electrophile, followed by cyclization and aromatization. Another approach involves the reaction of a substituted pyridine with hydrazine. These methods, while effective, are not without their challenges, primarily concerning regioselectivity and the formation of various byproducts.
Frequently Asked Questions (FAQs) - Synthesis and Byproduct Formation
Question 1: My reaction has produced multiple spots on TLC, and the crude LC-MS shows several peaks with the same mass as my target product. What are the likely isomeric byproducts?
Answer:
The most common issue in the synthesis of substituted pyrazolo[3,4-b]pyridines is the formation of regioisomers. Depending on the specific synthetic route, you are likely observing the formation of one or more isomers of your target compound.
-
Causality: The formation of regioisomers stems from the reaction of unsymmetrical reagents. For instance, in a common synthesis involving the condensation of 5-amino-3-methylpyrazole with a β-dicarbonyl compound, the initial nucleophilic attack from the exocyclic amino group versus the endocyclic nitrogen of the pyrazole can lead to different cyclization pathways. Similarly, if the β-dicarbonyl compound is unsymmetrical, the direction of enolization and subsequent cyclization can result in different isomers.
-
Most Probable Isomeric Byproduct: The most likely regioisomer is 7-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine . This arises from the alternative cyclization pathway where the pyridine ring is formed with the methyl group at position 5 instead of 3.
Below is a diagram illustrating the potential for regioisomer formation.
Caption: Potential synthetic pathways leading to the target molecule and its regioisomer.
Question 2: Besides isomers, what other common byproducts should I look for in my LC-MS analysis?
Answer:
Beyond isomeric impurities, several other byproducts can arise from incomplete reactions, side reactions, or degradation. It is crucial to monitor for these to ensure the purity of your final compound.
-
Incomplete Reaction: Unreacted starting materials, such as 5-amino-3-methylpyrazole and the β-dicarbonyl precursor , are common impurities.
-
Side Reactions with Hydrazine: If your synthesis utilizes hydrazine, you may encounter byproducts from its reaction with carbonyl-containing precursors. For example, the formation of hydrazones is a common side reaction.[1]
-
Over-bromination/Debromination: Depending on the reaction conditions and the brominating agent used, you might observe species with either an additional bromine atom or the loss of the bromine atom.
-
Hydrolysis Products: If your β-dicarbonyl precursor is an ester (e.g., a β-ketoester), you may see the corresponding carboxylic acid due to hydrolysis during the reaction or workup.
The following table summarizes potential byproducts and their expected mass-to-charge ratios ([M+H]⁺).
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Notes |
| This compound (Target) | C₇H₆BrN₃ | 210.975 | 211.983 | Target molecule. |
| 7-bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine (Isomer) | C₇H₆BrN₃ | 210.975 | 211.983 | Regioisomer of the target. |
| 5-amino-3-methylpyrazole | C₄H₇N₃ | 97.064 | 98.072 | Unreacted starting material. |
| Uncyclized Intermediate | Varies | Varies | Varies | Dependent on the specific β-dicarbonyl precursor. |
| Debrominated Product | C₇H₇N₃ | 133.064 | 134.072 | Loss of bromine. |
| Dibrominated Product | C₇H₅Br₂N₃ | 288.885 | 289.893 | Over-bromination. |
Section 2: LC-MS Troubleshooting Guide
Effective LC-MS analysis is paramount for identifying and quantifying your target compound and any byproducts. The following Q&A section addresses common issues encountered during the analysis of crude reaction mixtures for this compound.
Question 3: I am seeing broad or tailing peaks for my target compound. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common chromatographic issue, especially with nitrogen-containing heterocyclic compounds. It can significantly impact resolution and quantification.
-
Causality:
-
Secondary Interactions: The nitrogen atoms in your pyrazolopyridine can interact with residual acidic silanol groups on the surface of the silica-based stationary phase of your column. This leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of your analyte and its interaction with the stationary phase.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Modify Mobile Phase:
-
Add an Acidic Modifier: Incorporate a small amount of a volatile acid like formic acid (0.1%) or acetic acid into your mobile phase. This will protonate the silanol groups, reducing their interaction with your basic analyte.
-
Use a Buffered Mobile Phase: For more robust control over pH, use a buffer system like ammonium formate or ammonium acetate.
-
-
Choose a Different Column: Consider using a column with end-capping to minimize exposed silanol groups or a column specifically designed for the analysis of basic compounds.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Question 4: I observe split peaks for what I believe is a single compound. What is causing this and how do I resolve it?
Answer:
Peak splitting can be perplexing, but it often points to a specific issue in your LC system or method.[3]
-
Causality:
-
Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger (more eluting power) than your initial mobile phase, it can cause the sample to spread at the head of the column, leading to a split peak.[4]
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample band as it enters the column, causing it to split.[3]
-
Co-elution of Isomers: While it may appear as a split peak, you could be observing the partial separation of your target compound and a closely eluting regioisomer.
-
-
Troubleshooting Protocol:
-
Solvent Compatibility Check: Ensure your sample is dissolved in a solvent that is the same as or weaker than your initial mobile phase. If necessary, evaporate your sample and reconstitute it in the mobile phase.
-
Column Health Assessment:
-
Reverse flush the column to try and dislodge any particulates on the inlet frit.
-
If the problem persists, replace the column with a new one.
-
-
Investigate Isomeric Co-elution:
-
Modify your chromatographic method to improve resolution. Try a shallower gradient, a different organic modifier (e.g., methanol instead of acetonitrile), or a different column chemistry.
-
Perform a high-resolution mass spectrometry (HRMS) analysis to confirm that the split peaks indeed have the same elemental composition.
-
-
Below is a workflow for troubleshooting peak splitting.
Caption: A systematic workflow for diagnosing the cause of split peaks in LC-MS.
Question 5: How can I use MS/MS fragmentation to distinguish between the target compound (this compound) and its likely regioisomer?
Answer:
Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating isomers. While they have the same parent mass, their fragmentation patterns can differ due to the different positions of the methyl group.
-
Fragmentation Principles: In ESI-MS, fragmentation is typically induced by collision-induced dissociation (CID). The fragmentation pathways of pyrazolopyridine cores often involve the loss of small neutral molecules like HCN, as well as cleavage of the rings.[5][6] The position of the methyl group will influence the stability of the resulting fragment ions.
-
Expected Fragmentation Differences:
-
Loss of HCN: Both isomers are expected to show a loss of HCN (27 Da).
-
Loss of Methyl Radical (CH₃): The loss of a methyl radical (15 Da) is a plausible fragmentation pathway. The relative abundance of this fragment may differ between the two isomers due to the different electronic environments of the methyl group.
-
Ring Cleavage: The cleavage of the pyrazole and pyridine rings will likely produce different fragment ions. For the target compound, fragmentation may be initiated around the C3-methyl position, while for the isomer, it would be around the C5-methyl position.
-
-
Experimental Protocol:
-
Develop an LC method that provides at least partial separation of the isomers.
-
Acquire MS/MS data for each of the isomeric peaks.
-
Compare the fragmentation patterns, paying close attention to the relative intensities of the major fragment ions.
-
The isomer with a more stable fragment resulting from the initial cleavage will likely show a higher abundance of that fragment ion.
-
Section 3: Best Practices for LC-MS Analysis
To ensure reliable and reproducible results, adhere to the following best practices:
-
Use High-Purity Solvents: LC-MS grade solvents and additives are essential to minimize background noise and prevent the formation of unwanted adducts.[7]
-
Proper Sample Preparation: Filter all samples before injection to remove particulates that can clog the system.[7]
-
Regular System Maintenance: Regularly clean the ion source and calibrate the mass spectrometer to maintain optimal performance.[8]
-
Mind Your Adducts: Be aware of common adducts that can form in the ESI source, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[9][10] These can sometimes be more abundant than the protonated molecule ([M+H]⁺) and can be mistaken for impurities if not properly identified.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. zefsci.com [zefsci.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. The content is structured to address practical challenges encountered during process development and large-scale production, with a focus on scientific principles and field-proven solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary synthetic strategies for this compound suitable for scale-up?
-
What are the critical process parameters to control during the synthesis?
-
How can I minimize the formation of common impurities?
-
What are the recommended safety precautions for this synthesis at scale?
-
-
Troubleshooting Guide
-
Problem: Low yield in the cyclization step to form the pyrazolo[3,4-b]pyridine core.
-
Problem: Poor regioselectivity during the bromination of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core.
-
Problem: Difficulties in isolating and purifying the final product.
-
Problem: Exothermic runaway during the reaction with hydrazine or brominating agents.
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine from 2-chloro-3-cyanopyridine and methylhydrazine.
-
Protocol 2: Electrophilic Bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for this compound suitable for scale-up?
There are two main retrosynthetic approaches for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, each with its own advantages and challenges for scale-up.[1][2]
-
Strategy A: Annulation of a pyrazole ring onto a pyridine precursor. This typically involves starting with a substituted pyridine, such as a 2-halopyridine-3-carbonitrile or a 2-halopyridine-3-carboxaldehyde, and reacting it with a hydrazine derivative.[3][4] For the target molecule, this would involve a starting material like 5-bromo-2-chloropyridine-3-carbonitrile and methylhydrazine. The primary advantage is the direct introduction of the bromo-substituent from a commercially available starting material. However, the synthesis of highly substituted pyridines can be lengthy and the use of hydrazine at scale requires stringent safety controls.
-
Strategy B: Annulation of a pyridine ring onto a pyrazole precursor. This approach starts with a substituted pyrazole, such as 5-amino-3-methyl-1H-pyrazole, which is then reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyridine ring.[5][6][7] The subsequent step would be the regioselective bromination of the resulting 3-methyl-1H-pyrazolo[3,4-b]pyridine. This route can be advantageous if the substituted pyrazole is readily available. The main challenge lies in controlling the regioselectivity of the pyridine ring formation and the subsequent bromination.
The choice between these strategies on a larger scale often depends on the cost and availability of starting materials, the robustness of each step, and the impurity profile of the final product.
Q2: What are the critical process parameters to control during the synthesis?
Controlling critical process parameters (CPPs) is essential for ensuring reproducibility, high yield, and purity during scale-up. The following table summarizes key parameters for the synthesis of this compound.
| Process Step | Critical Process Parameters | Rationale and Control Strategy |
| Cyclization (e.g., with hydrazine) | Temperature, rate of addition, stoichiometry | The reaction of hydrazines with electrophilic centers is often highly exothermic. Slow, controlled addition of the hydrazine at a suitable temperature is crucial to prevent runaway reactions and minimize side-product formation. |
| Bromination | Temperature, choice of brominating agent, reaction time, solvent | Electrophilic aromatic bromination is also exothermic. Low temperatures are typically required to control the reaction rate and improve regioselectivity. The choice of brominating agent (e.g., NBS vs. Br₂) can impact safety and selectivity.[8] |
| Work-up and Isolation | pH adjustment, temperature, solvent choice | Proper pH control during work-up is essential for ensuring the product is in the desired form (free base or salt) for efficient extraction and isolation. Temperature control during crystallization or precipitation is critical for obtaining the desired crystal form and purity. |
| Purification | Solvent system, temperature gradient (for crystallization) | The choice of solvent system for recrystallization or chromatography is critical for effectively removing impurities. A well-designed cooling profile during crystallization can significantly impact crystal size, morphology, and purity. |
Q3: How can I minimize the formation of common impurities?
Impurity profiling and control are paramount in pharmaceutical manufacturing. Common impurities in the synthesis of this compound can include:
-
Regioisomers: Formation of isomeric products, particularly during the pyridine ring formation from an unsymmetrical 1,3-dicarbonyl compound or during the bromination step. To minimize these, careful selection of starting materials and reaction conditions is key. For bromination, using a less reactive brominating agent and optimizing the temperature can enhance regioselectivity.
-
Over-brominated products: The formation of di- or tri-brominated species can occur if the bromination reaction is not carefully controlled. Using the correct stoichiometry of the brominating agent and monitoring the reaction progress closely (e.g., by HPLC) can prevent this.
-
Starting materials and intermediates: Unreacted starting materials and residual intermediates can be carried through to the final product. Efficient reaction monitoring and well-designed work-up and purification procedures are necessary to remove these.
-
By-products from side reactions: For instance, in reactions involving hydrazine, side reactions can lead to the formation of various condensation products. Controlling the reaction temperature and stoichiometry is crucial.
Q4: What are the recommended safety precautions for this synthesis at scale?
The scale-up of this synthesis involves several hazardous reagents and reactions that require strict safety protocols:
-
Hydrazine and its derivatives: These are toxic and potentially explosive. All operations should be conducted in a well-ventilated fume hood or a contained system. The use of personal protective equipment (PPE), including appropriate gloves, lab coat, and eye protection, is mandatory. Temperature control is critical to prevent runaway reactions.
-
Brominating agents: Liquid bromine is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a safer alternative, but it is still a strong oxidizing agent and an irritant.[5] Appropriate PPE should be worn, and quenching procedures for residual brominating agents (e.g., with sodium thiosulfate solution) must be in place.
-
Exothermic reactions: Both the cyclization with hydrazine and the bromination step can be highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up. Adequate cooling capacity and an emergency quenching plan are essential.
-
Solvent handling: Large volumes of flammable organic solvents are used. All equipment should be properly grounded to prevent static discharge, and ignition sources must be eliminated from the processing area.
Troubleshooting Guide
Problem: Low yield in the cyclization step to form the pyrazolo[3,4-b]pyridine core.
Possible Causes and Solutions:
-
Cause 1: Incomplete reaction.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process monitoring (e.g., TLC, HPLC, or UPLC) to track the consumption of the limiting reagent.
-
Temperature and Time: The reaction may require higher temperatures or longer reaction times at scale. A systematic optimization study (Design of Experiments - DoE) can help identify the optimal conditions.
-
Mixing: Inadequate mixing in a large reactor can lead to localized concentration gradients and incomplete reactions. Ensure the reactor's agitation is sufficient for the reaction volume and viscosity.
-
-
-
Cause 2: Degradation of starting materials or product.
-
Troubleshooting:
-
Thermal Stability: The starting materials or the product might be unstable at the reaction temperature. Lowering the reaction temperature and extending the reaction time could be beneficial.
-
Atmosphere: The reaction may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
-
-
Cause 3: Formation of side products.
-
Troubleshooting:
-
Stoichiometry: Incorrect stoichiometry can lead to the formation of by-products. Ensure accurate charging of all reagents.
-
Rate of Addition: A slow, controlled addition of a reactive reagent (like hydrazine) can minimize the formation of side products by maintaining a low concentration of the reagent in the reaction mixture.
-
-
Problem: Poor regioselectivity during the bromination of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core.
Possible Causes and Solutions:
-
Cause 1: Reaction conditions are too harsh.
-
Troubleshooting:
-
Temperature Control: Lower the reaction temperature. Electrophilic aromatic substitutions are often more selective at lower temperatures.
-
Brominating Agent: Switch to a milder brominating agent. For example, if using elemental bromine, consider switching to N-Bromosuccinimide (NBS), which can offer better regioselectivity.[5]
-
-
-
Cause 2: Solvent effects.
-
Troubleshooting:
-
Solvent Screening: The solvent can influence the reactivity of the substrate and the brominating agent. Conduct a solvent screen to identify a solvent that favors the desired regioselectivity. Polar aprotic solvents like DMF or acetonitrile, or non-polar solvents like dichloromethane can be considered.
-
-
-
Cause 3: Electronic effects of the substrate.
-
Troubleshooting:
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block a more reactive site, direct the bromination to the desired position, and then remove the protecting group. This adds steps to the synthesis but can be a robust solution for achieving high regioselectivity.
-
-
Problem: Difficulties in isolating and purifying the final product.
Possible Causes and Solutions:
-
Cause 1: Product is an oil or a low-melting solid.
-
Troubleshooting:
-
Salt Formation: If the product has a basic nitrogen, consider forming a salt (e.g., hydrochloride or hydrobromide) which is often more crystalline and easier to handle.
-
Trituration: Triturating the crude product with a suitable solvent can induce crystallization and remove soluble impurities.
-
Chromatography: While challenging at scale, flash chromatography is a viable option for high-value products.
-
-
-
Cause 2: Presence of closely related impurities.
-
Troubleshooting:
-
Recrystallization: A systematic approach to solvent screening for recrystallization is crucial. A mixture of a "good" solvent (in which the product is soluble at high temperature) and a "poor" solvent (in which the product is insoluble at low temperature) often gives the best results.
-
Reslurrying: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification method.
-
-
Problem: Exothermic runaway during the reaction with hydrazine or brominating agents.
Possible Causes and Solutions:
-
Cause 1: Poor heat dissipation at scale.
-
Troubleshooting:
-
Reactor Choice: Ensure the reactor has a sufficient heat transfer area for the reaction volume.
-
Rate of Addition: The rate of addition of the exothermic reagent should be controlled and linked to the reactor's cooling capacity. A semi-batch process (where one reagent is added slowly to the other) is often preferred over a batch process for highly exothermic reactions.
-
-
-
Cause 2: Incorrect process parameters.
-
Troubleshooting:
-
Reaction Calorimetry: Conduct reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is critical for safe scale-up.
-
Dilution: Increasing the solvent volume can help to moderate the temperature rise by providing a larger heat sink.
-
-
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine via Cyclization
This protocol is a conceptualized representation and should be optimized for specific laboratory and scale-up conditions.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Electrophilic Bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol is a conceptualized representation and should be optimized for specific laboratory and scale-up conditions.
Caption: Workflow for the bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. chim.it [chim.it]
- 3. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the Reactivity of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine in Comparison to Other Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyrazolo[3,4-b]pyridine core is of significant interest due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of the reactivity of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine with other common bromopyridines in key synthetic transformations. By examining the electronic and steric factors that govern their reactivity, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.
Understanding the Reactivity Landscape of Bromopyridines
The reactivity of bromopyridines in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic nature of the pyridine ring and the position of the bromine substituent. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, generally enhances the reactivity of an attached halogen in the oxidative addition step of catalytic cycles.[1][2]
The position of the bromine atom significantly influences the electronic environment of the C-Br bond. In simple bromopyridines, the reactivity generally follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend can be rationalized by considering the stability of the intermediates formed during nucleophilic aromatic substitution-type mechanisms, where the negative charge can be delocalized onto the electronegative nitrogen atom when the substituent is at the 2- or 4-position.
The Unique Profile of this compound
The fusion of a pyrazole ring to the pyridine core at the [3,4-b] position introduces a unique set of electronic and steric considerations that distinguish its reactivity from simple bromopyridines.
Electronic Effects: The pyrazole ring, being a five-membered aromatic heterocycle with two nitrogen atoms, is generally considered electron-rich. Its fusion to the electron-deficient pyridine ring results in a modulation of the overall electron density of the bicyclic system. The net effect is a complex interplay of inductive and resonance effects that can influence the reactivity of the C5-Br bond. Theoretical studies on fused pyrazole systems suggest that the electronic characteristics of the fused ring play a crucial role in determining the regioselectivity of reactions.[3]
Steric Effects: The presence of the methyl group at the 3-position of the pyrazolo moiety introduces steric hindrance in the vicinity of the N4-H and the C5-Br bond. This can impact the approach of bulky catalysts and reagents, potentially influencing reaction rates and yields.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic halides. Here, we compare the performance of this compound with other bromopyridines in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is sensitive to the choice of catalyst, base, and solvent.
dot
Caption: Suzuki-Miyaura coupling of this compound.
Comparative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [4] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | MW | - | ~70 | [5] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [6] |
| 6-Bromonicotinonitrile | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | - | - | High | [7] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The reactivity of this compound is inferred from the closely related 5-bromo-2-methylpyridin-3-amine.
Analysis: The pyrazolo[3,4-b]pyridine system is expected to undergo Suzuki-Miyaura coupling effectively. The electron-donating nature of the fused pyrazole ring may slightly decrease the reactivity of the C-Br bond compared to highly electron-deficient bromopyridines like 6-bromonicotinonitrile. However, the presence of two nitrogen atoms in the bicyclic system can also act as a ligand for the palladium catalyst, potentially influencing the reaction kinetics. The methyl group at the 3-position is not expected to exert a significant steric hindrance on the C5-Br bond in this reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.[8][9]
dot
Caption: Buchwald-Hartwig amination of this compound.
Comparative Data for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/(±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | [10] |
| 3-Bromo-5-methoxypyridine | Representative Amine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | - | - | - | [9] |
| 2-Bromopyridine | Various Amides | [Pd(Cinamyl)Cl]₂/XantPhos | DBU | PhMe | - | - | up to 88 | [11] |
| 6-Bromopyridin-3-amine | Representative Amine | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | 1,4-Dioxane | Reflux | 18 | - | [1] |
Note: The data is from various sources and direct comparison may not be accurate. The reactivity of this compound is inferred based on general principles and data from related structures.
Analysis: The nitrogen atoms within the pyrazolo[3,4-b]pyridine scaffold can potentially coordinate to the palladium catalyst, which could either be beneficial by pre-organizing the substrate or detrimental by leading to catalyst inhibition. The choice of a bulky, electron-rich phosphine ligand is often crucial to mitigate this effect and promote efficient C-N bond formation. The steric bulk of the 3-methyl group might disfavor the use of very bulky amine nucleophiles.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[12][13]
dot
Caption: Sonogashira coupling of this compound.
Comparative Data for Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 72-96 | [14] |
| 5-Bromo-N-phenylpyridin-3-amine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | - | - | - | [12] |
| Heteroaryl Bromides | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2-4 | 65-92 | [15] |
| 6-bromo-3-fluoro-2-cyanopyridine | 4-ethylphenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | rt | 16 | - | [16] |
Note: The data is compiled from various sources and is intended for illustrative purposes. Direct quantitative comparison is not implied.
Analysis: The Sonogashira coupling is generally tolerant of a wide range of functional groups. The reactivity of this compound in this transformation is expected to be comparable to other brominated aminopyridines. The mildly electron-donating character of the fused pyrazole ring and the methyl group should not significantly impede the reaction, and high yields are anticipated under optimized conditions.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions discussed. Optimization of these conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv) to a Schlenk tube.
-
Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product via column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N or DIPA).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a nuanced interplay of the electronic properties of the fused heterocyclic system and the steric influence of the methyl substituent. While direct comparative data with simple bromopyridines is limited, a thorough understanding of the underlying chemical principles allows for a predictive assessment of its reactivity. The pyrazolo[3,4-b]pyridine core is a versatile scaffold that readily undergoes a variety of cross-coupling reactions, making it an invaluable building block in the synthesis of complex molecules. The experimental protocols provided herein serve as a robust starting point for the successful functionalization of this important heterocyclic system.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. scirp.org [scirp.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Analysis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives and Known Inhibitors in Kinase-Driven Oncology
A Technical Guide for Researchers in Drug Discovery
The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern oncology drug discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a comparative analysis of the biological activity of a specific subset of this class, the 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, against established kinase inhibitors. We will delve into their therapeutic potential, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core for Kinase Inhibition
The pyrazolo[3,4-b]pyridine ring system is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with the ATP-binding sites of various kinases.[3] This versatile core has been derivatized to target a range of kinases implicated in cancer progression, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[4][5][6][7] The 5-bromo-3-methyl substitution pattern on this scaffold provides a key starting point for further chemical modifications to enhance potency and selectivity.[1][8]
Comparative Biological Activity: this compound Derivatives vs. Known Inhibitors
The true measure of a novel compound's potential lies in its performance relative to existing, well-characterized inhibitors. This section provides a head-to-head comparison of derivatives of the this compound scaffold with known inhibitors targeting key oncogenic kinases.
Tropomyosin Receptor Kinase (TRK) Inhibition
Dysregulation of TRK signaling is a known driver in various cancers. The following table compares a representative pyrazolo[3,4-b]pyridine derivative with established TRK inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative C03 | TRKA | 56 | Km-12 | 0.304 | [5] |
| Larotrectinib (Vitrakvi®) | TRKA/B/C | <20 | Various | Varies | [5] |
| Entrectinib (Rozlytrek®) | TRKA/B/C | 1/3/5 | Various | Varies | [5] |
Derivative C03 demonstrates potent nanomolar activity against TRKA, placing it in a comparable range to the FDA-approved inhibitors Larotrectinib and Entrectinib.[5] This highlights the potential of the pyrazolo[3,4-b]pyridine scaffold in developing effective TRK-targeted therapies.
CDK2/PIM1 Dual Inhibition
The simultaneous inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase is a promising strategy for cancer treatment.
| Compound | Target Kinase | IC50 (µM) | Cell Line | Selectivity Index | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 6b | CDK2/PIM1 | Not Specified | HCT-116 | 15.05 | [4] |
| Staurosporine (Reference) | Multiple Kinases | Not Specified | HCT-116 | Not Specified | [4] |
Compound 6b shows superior efficacy and a higher selectivity index against the HCT-116 colon cancer cell line compared to the broad-spectrum kinase inhibitor, staurosporine.[4] This suggests that derivatives of this scaffold can be tailored for dual-target inhibition with improved therapeutic windows.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is implicated in various malignancies. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antitumor Activity | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 7n | FGFR1-3 | Potent (not specified) | H1581 | Significant | [6] |
| Nintedanib (Ofev®) | VEGFR/FGFR/PDGFR | 13-34 (FGFR1-3) | Various | Clinically Approved | [6] |
| Dovitinib | VEGFR/FGFR/PDGFR | 8-9 (FGFR1-3) | Various | Clinical Development | [6] |
Derivative 7n exhibits potent in vitro activity against FGFR1-3 and demonstrates significant in vivo antitumor activity in a xenograft model.[6] Its performance is comparable to multi-kinase inhibitors like Nintedanib and Dovitinib that are either clinically approved or in late-stage development.
TANK-Binding Kinase 1 (TBK1) Inhibition
TBK1 is a key regulator of innate immunity and is implicated in oncogenesis.
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 15y | TBK1 | 0.2 | Good | [7] |
| BX795 | TBK1/IKKε | 7.1 | Moderate | [7] |
| MRT67307 | TBK1/IKKε | 19 | Moderate | [7] |
Compound 15y displays exceptionally potent inhibition of TBK1 with an IC50 value in the sub-nanomolar range, significantly outperforming the well-known TBK1 inhibitors BX795 and MRT67307.[7] This underscores the remarkable potential of the pyrazolo[3,4-b]pyridine scaffold for developing highly potent and selective TBK1 inhibitors.
Experimental Methodologies: A Guide to Kinase Inhibition Assays
The robust evaluation of kinase inhibitors relies on well-defined and validated experimental protocols. The following outlines a standard in vitro kinase assay methodology.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common fluorescence-based method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound derivatives)
-
Known inhibitor (positive control)
-
DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader (fluorescence or luminescence)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the known inhibitor in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, kinase enzyme, and the specific peptide substrate.
-
Inhibitor Incubation: Add the diluted test compounds, known inhibitor, or DMSO (for control wells) to the reaction mixture. Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be optimized to ensure linear product formation.
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of product formed (phosphorylated substrate) or ATP consumed. This is typically achieved by adding a detection reagent that generates a luminescent or fluorescent signal proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Derivatives
The anticancer activity of these compounds stems from their ability to modulate critical cellular signaling pathways.
Simplified Kinase Signaling Pathway
Caption: Overview of signaling pathways modulated by kinase inhibitors.
Conclusion and Future Directions
Derivatives of the this compound scaffold have demonstrated remarkable potential as potent and selective inhibitors of various oncogenic kinases. Their performance, in many cases, is comparable or even superior to known inhibitors, including those that are clinically approved. The versatility of this scaffold allows for fine-tuning of its pharmacological properties to achieve desired potency, selectivity, and drug-like characteristics.
Future research in this area should focus on:
-
Expanding the Kinase Target Profile: Investigating the activity of these derivatives against a broader panel of kinases to identify novel targets and potential polypharmacological agents.
-
In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the antitumor efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Structure-Based Drug Design: Utilizing co-crystal structures of these inhibitors bound to their target kinases to guide the rational design of next-generation compounds with improved properties.
The continued exploration of the this compound scaffold holds significant promise for the development of novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of pyridyl-containing compounds is of particular significance, as the pyridine motif is a ubiquitous scaffold in pharmaceuticals and functional materials. However, the Suzuki coupling of bromopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[2] This guide provides a comparative analysis of common palladium catalysts for this transformation, offering experimental data and mechanistic insights to aid in catalyst selection and reaction optimization.
The Challenge of Bromopyridines in Suzuki Coupling
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low yields.[2] Furthermore, the electron-deficient nature of the pyridine ring can render the carbon-bromine bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] Overcoming these challenges necessitates the careful selection of a palladium catalyst system with appropriate ligands that can modulate the electronic and steric properties of the palladium center.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is critically dependent on the nature of the ligand coordinated to the palladium atom. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
This data is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrates.[1]
Phosphine-Based Catalysts
Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been widely used but often require higher catalyst loadings and longer reaction times for challenging substrates like bromopyridines.[1] The development of bulky and electron-rich alkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , developed by the Buchwald group, has significantly improved the efficiency of these couplings. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and their steric bulk helps to prevent catalyst inhibition by the pyridine nitrogen.[3]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[4] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[5] PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) is a commercially available, air- and moisture-stable precatalyst that has shown exceptional performance in heteroaryl couplings.[1][4] The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) design provides a robust and user-friendly catalytic system.[6]
Palladacycles
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity.[1] They are often advantageous for large-scale syntheses due to their efficiency and robustness. Herrmann's catalyst is a well-known example of a highly active palladacycle.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine to form a Pd(II) complex.[7] Bulky, electron-rich phosphine ligands facilitate this often rate-limiting step.[8]
-
Transmetalation: The aryl group from the organoboron species (activated by a base to form a more nucleophilic boronate) is transferred to the palladium center.[3]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
Experimental Protocol: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Caption: A generalized experimental workflow for the Suzuki coupling of bromopyridines.
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the 2-bromopyridine, phenylboronic acid, palladium catalyst, and base.[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[7]
Conclusion
The choice of palladium catalyst is paramount for a successful Suzuki coupling of bromopyridines. While traditional phosphine-based catalysts can be effective, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior performance in terms of yield, reaction time, and catalyst loading. For researchers in drug development and materials science, the ability to efficiently synthesize diverse libraries of pyridyl-containing compounds is essential. By understanding the nuances of catalyst selection and reaction optimization, the challenges associated with the Suzuki coupling of bromopyridines can be effectively overcome, paving the way for the discovery of novel molecules with significant applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Kinase Selectivity of 5-Bromo-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine Derivatives: A Comparative Guide
This guide will delve into the kinase selectivity of representative inhibitors targeting TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), compare their performance with established drugs, and provide detailed experimental methodologies for assessing kinase inhibition.
The 1H-Pyrazolo[3,4-b]Pyridine Scaffold: A Versatile Kinase Inhibitor Core
The pyrazolo[3,4-b]pyridine core has been extensively utilized in the design of inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), fibroblast growth factor receptor (FGFR), and more recently, TBK1 and TRK.[1][2] The versatility of this scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. The N1-H of the pyrazole ring often forms a critical hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[1] Substitutions at the C3, C5, and C6 positions can then be tailored to interact with specific residues in the active site, thereby dictating the inhibitor's selectivity profile.
Case Study 1: A Highly Potent and Selective TBK1 Inhibitor
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in innate immunity, inflammation, and oncogenesis.[3] A recent study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[3] The lead compound, 15y , demonstrated exceptional potency with an IC50 value of 0.2 nM against TBK1.[3]
Kinase Selectivity Profile of Compound 15y
To assess its selectivity, compound 15y was screened against a panel of 31 kinases at a concentration of 1 µM.[3] The results, summarized in the table below, highlight its remarkable selectivity for TBK1 and its close homologue, IKKε.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| TBK1 | >99 | 0.2 |
| IKKε | >99 | 5.6[4] |
| IKKα | >80 | - |
| MLK1 | >80 | - |
| Aurora A | >80 | - |
| CK1γ1 | 60-80 | - |
| PKCθ | 60-80 | - |
| IKKβ | 60-80 | - |
| PI3K (p120g) | 60-80 | - |
| mTOR | 60-80 | - |
| ALK | 60-80 | - |
| Other 20 kinases | <60 | - |
Data sourced from Sun et al., 2022.[3]
This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities. The potent inhibition of both TBK1 and IKKε is a common feature of many inhibitors targeting this pathway. For comparison, the well-known TBK1/IKKε inhibitor BX795 has reported IC50 values of 6 nM for TBK1 and 81 nM for IKKε.[3]
TBK1 Signaling Pathway
TBK1 is a central kinase in several signaling pathways that regulate innate immunity and inflammation.[5][6] Upon activation by upstream sensors of pathogens or cellular stress, TBK1 phosphorylates and activates transcription factors such as IRF3 and NF-κB, leading to the production of type I interferons and other inflammatory cytokines.[7][8]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition across a range of important kinase targets. This guide provides an in-depth technical comparison of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine analogs, offering insights into their structure-activity relationships (SAR), performance against key alternatives, and detailed experimental protocols to support your research endeavors.
Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine system, an isostere of purine, has garnered significant attention in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This bicyclic heterocycle serves as a versatile template for the development of inhibitors targeting a multitude of kinases implicated in cancer and inflammatory diseases, including Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position of this scaffold provides a unique combination of features: the bromine acts as a valuable synthetic handle for further functionalization via cross-coupling reactions, while the methyl group can influence selectivity and potency.[5][6]
This guide will dissect the SAR of this specific analog class, providing a comparative analysis of their biological activity and a foundation for the rational design of next-generation inhibitors.
Comparative Analysis: Performance of 5-Bromo-3-Methyl Analogs
The efficacy of this compound analogs is highly dependent on the nature and position of substituents introduced, typically at the N1 position of the pyrazole ring and via derivatization of the 5-bromo position.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound core have yielded crucial insights into the structural requirements for potent kinase inhibition.
Key SAR Observations:
-
The N1-H of the Pyrazole Ring: An unsubstituted N1-H is often crucial for potent kinase inhibition, as it can act as a hydrogen bond donor, interacting with the hinge region of the kinase. N-methylation of the pyrazolo[3,4-b]pyridine nucleus has been shown to completely abrogate activity in some cases, such as in FGFR inhibitors.[4]
-
The 5-Bromo Position: The bromine atom at the 5-position serves as a key point for diversification. Suzuki coupling reactions are commonly employed to introduce various aryl and heteroaryl moieties at this position, significantly impacting the inhibitor's potency and selectivity.[7] However, in some scaffolds, the presence of a bromine atom at an analogous position can be detrimental to activity, highlighting the context-dependent nature of this substitution.[8]
-
The 3-Methyl Group: The methyl group at the 3-position is a common feature in many active pyrazolo[3,4-b]pyridine inhibitors.[5] While systematic studies exclusively varying this position are less common, its presence is thought to contribute to favorable interactions within the ATP-binding pocket.
Table 1: SAR of this compound Analogs as TRKA Inhibitors
| Compound ID | R1-Substituent (at N1) | R5-Substituent (from 5-Bromo) | TRKA IC50 (nM) | Reference |
| C03 | H | 3-hydroxypiperidinyl-phenylamino | 56 | [2] |
| C09 | H | (R)-3-hydroxypiperidinyl-phenylamino | 57 | [2] |
| C10 | H | (S)-3-hydroxypiperidinyl-phenylamino | 26 | [2] |
Table 2: SAR of 1H-Pyrazolo[3,4-b]Pyridine Analogs as TBK1 Inhibitors
| Compound ID | R-Substituents | TBK1 IC50 (nM) | Reference |
| 15y | Complex poly-substituted | 0.2 | [3] |
| 15i | Complex poly-substituted | 8.5 | [3] |
| BX795 (Alternative) | N/A | 7.1 | [3] |
| MRT67307 (Alternative) | N/A | 28.7 | [3] |
Comparison with Marketed and Investigational Alternatives
A critical aspect of drug development is benchmarking novel compounds against existing therapies. The this compound scaffold has given rise to inhibitors that show comparable or, in some cases, superior activity to established drugs.
-
TRK Inhibitors: Larotrectinib and Entrectinib are FDA-approved TRK inhibitors. While Larotrectinib is highly selective with low nanomolar potency (IC50 < 20 nM), Entrectinib is a multi-target inhibitor active against TRKs, ALK, and ROS1.[9] Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated pan-TRK inhibition with IC50 values in the low nanomolar range, positioning them as competitive alternatives.[2]
-
TBK1 Inhibitors: Compounds such as BX795 and MRT67307 are well-characterized TBK1 inhibitors used in research. Optimized 1H-pyrazolo[3,4-b]pyridine derivatives have shown picomolar inhibitory activity against TBK1, significantly surpassing the potency of these alternatives.[3]
Experimental Protocols
To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and for conducting a representative kinase inhibition assay.
Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
This intermediate is crucial for subsequent functionalization at both the 3- and 5-positions.
Protocol:
-
Starting Material: 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
-
Reagents and Solvents: N-iodosuccinimide (NIS), Dimethylformamide (DMF).
-
Procedure: a. Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF. b. Add N-iodosuccinimide (1.1 eq) to the solution. c. Heat the reaction mixture at 60 °C and stir for 12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and pour it into water. f. A precipitate will form. Filter the solid under reduced pressure. g. The resulting solid can be used in the next step without further purification.
In Vitro Kinase Inhibition Assay (TRKA - Representative Protocol)
This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human TRKA enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
TRK-specific substrate (e.g., a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute in kinase assay buffer.
-
Enzyme Preparation: Dilute the recombinant TRKA enzyme in the kinase assay buffer.
-
Reaction Setup: a. In a 384-well plate, add the diluted test compound or DMSO (vehicle control). b. Add the TRKA enzyme solution to each well and incubate for 10-20 minutes at room temperature.
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10] b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the downstream effects of kinase inhibition is paramount. The this compound analogs primarily exert their effects by blocking ATP binding, thereby preventing autophosphorylation and the activation of downstream signaling cascades.
TRK Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins, leading to the activation of downstream pathways such as the Ras-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[10] In many cancers, chromosomal rearrangements lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumorigenesis.[9]
Caption: TRK Signaling Pathway and Point of Inhibition.
TBK1 Signaling Pathway
TBK1 is a key kinase in the innate immune system, activated by pattern recognition receptors (PRRs) in response to pathogens. It phosphorylates transcription factors like IRF3, leading to the production of type I interferons.[7]
Caption: TBK1 Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed herein highlight the critical roles of various substituents in modulating biological activity. The synthetic tractability of the 5-bromo position, in particular, allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR studies around the 3- and 5-positions to further refine the pharmacophore.
-
Head-to-head in vivo comparisons with clinically relevant inhibitors to establish a clearer picture of their therapeutic potential.
-
Exploration of this scaffold against a broader range of kinase targets to uncover new therapeutic opportunities.
By leveraging the insights and protocols presented in this guide, researchers can accelerate their efforts in the design and evaluation of novel this compound-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Scaffolds: Comparative Efficacy of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine in Kinase Inhibitors
A Guide for Researchers in Drug Discovery
In the intricate world of kinase inhibitor design, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and overall druglike properties. Among the myriad of options, pyrazolopyridines have emerged as a "privileged" scaffold, capable of mimicking the adenine hinge-binding motif of ATP.[1] This guide provides a deep, comparative analysis of two key isomeric scaffolds: pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine, offering insights into their respective strengths and weaknesses to inform rational drug design.
The Structural Nuance: More Than Just a Nitrogen Shift
At first glance, the two scaffolds appear remarkably similar, differing only in the fusion of the pyrazole and pyridine rings. However, this subtle change in nitrogen placement has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and the vectors at which substituents can be placed.
The pyrazolo[3,4-b]pyridine scaffold is exceptionally versatile, with the capacity to engage with the kinase hinge region through multiple binding modes.[2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for a variety of interactions within the ATP-binding pocket.[2] In contrast, the pyrazolo[4,3-b]pyridine scaffold presents a different geometric arrangement of these key features, which can be advantageous for targeting specific kinase conformations or exploiting unique sub-pockets.
Figure 1. Chemical structures of the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds.
Comparative Efficacy: A Data-Driven Look at Kinase Inhibition
While a direct head-to-head comparison in a single study is rare, analysis of the literature allows for a cross-study evaluation of the efficacy of these scaffolds against various kinase targets.
| Kinase Target | Scaffold | Representative Inhibitor(s) | IC50 (nM) | Key Findings | Reference |
| TRKA | Pyrazolo[3,4-b]pyridine | Compound C03 | 56 | Displayed pan-TRK inhibitory activity and good selectivity. | [3][4] |
| PIM-1 | Pyrazolo[3,4-b]pyridine | Compounds 17 & 19 | 43 and 26, respectively | Exhibited potent and selective inhibition in breast cancer cell lines. | [5] |
| CDK1 | Pyrazolo[3,4-b]pyridine | Series of 3,5-disubstituted derivatives | Potent and selective | Showed effective inhibition of cellular proliferation in tumor cells. | [6] |
| TBK1 | Pyrazolo[3,4-b]pyridine | Compound 15y | 0.2 | Demonstrated potent inhibition and effective downstream signaling blockade. | [7] |
| ITK | Pyrazolo[4,3-b]pyridine | Compound 39 (lead) | - | Showed similar enzymatic inhibition to an indazole analog. | [1] |
Analysis of Efficacy:
The available data suggests that the pyrazolo[3,4-b]pyridine scaffold has been more extensively explored and successfully applied in the development of potent kinase inhibitors against a wider range of targets, including TRKA, PIM-1, CDKs, and TBK1.[3][4][5][7] The sub-nanomolar potency achieved with a TBK1 inhibitor highlights the potential of this scaffold to generate highly effective compounds.[7] The versatility in its binding modes, as noted in patent reviews, likely contributes to its broad applicability.[2]
The pyrazolo[4,3-b]pyridine scaffold, while also a valid hinge-binding moiety, appears less frequently in the literature as the core of highly potent inhibitors. In one study on ITK inhibitors, it was found to have similar efficacy to an indazole scaffold, suggesting it is a viable option but not necessarily superior in that specific context.[1]
Structure-Activity Relationship (SAR) Insights
The true power of a scaffold lies in its ability to be decorated with substituents that enhance potency and selectivity.
For the pyrazolo[3,4-b]pyridine scaffold, SAR studies have revealed several key insights:
-
N-1 Substitution: Methylation of the N-1 position can lead to a complete loss of activity, indicating its crucial role in hydrogen bonding with the kinase hinge region.[1]
-
C-3 Position: This position is a key vector for introducing substituents that can probe deeper into the ATP pocket, often with amides or other functional groups to pick up additional interactions.[1]
-
Versatile Binding: The scaffold can flip its orientation in the binding pocket by 180°, still maintaining a key hydrogen bond with the hinge, which offers flexibility in inhibitor design.[2]
For the pyrazolo[4,3-b]pyridine scaffold, SAR studies have shown:
-
Hinge Interactions: Molecular docking of an ITK inhibitor based on this scaffold revealed three strong hydrogen bonds with the hinge region, demonstrating its capability as a strong anchor.[1]
The Scientist's Perspective: Why Choose One Over the Other?
The choice between these two scaffolds is not arbitrary and depends heavily on the specific kinase target and the desired inhibitor profile.
Choose Pyrazolo[3,4-b]pyridine when:
-
A versatile and well-validated hinge-binding scaffold is required.
-
Multiple substitution vectors are needed to optimize potency and selectivity.
-
The target kinase has a more conventional ATP binding pocket.
Consider Pyrazolo[4,3-b]pyridine when:
-
Scaffold hopping from other hinge-binders (like indazoles) is being explored.
-
A different vector for substituents is needed to avoid steric clashes or to access unique sub-pockets within the kinase.
-
Intellectual property considerations necessitate moving away from the more heavily patented pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocols: A Blueprint for Evaluation
To rigorously compare inhibitors built on these scaffolds, standardized assays are essential. Below are representative protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Rationale: The ADP-Glo™ assay is a robust, high-throughput method for determining IC50 values. It has a universal substrate and can be used for virtually any kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and test compounds (inhibitors) at various concentrations.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of test compound solution. b. Add 2 µL of kinase-substrate solution. c. Initiate the reaction by adding 3 µL of ATP solution. d. Incubate at room temperature for 1 hour.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Figure 2. Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Rationale: It is crucial to determine if enzymatic potency translates into cellular activity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context: Targeting the Kinome
Kinase inhibitors do not act in a vacuum. They modulate complex signaling pathways that control cell growth, proliferation, and survival. Both pyrazolopyridine scaffolds are frequently employed to target kinases within these critical pathways.
Figure 3. Simplified representation of signaling pathways involving kinases targeted by pyrazolopyridine inhibitors.
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine scaffold stands out as a highly versatile and validated core for kinase inhibitor design, with a proven track record of generating compounds with exceptional potency against a diverse range of kinases. Its isomeric counterpart, pyrazolo[4,3-b]pyridine, while less explored, remains a valuable tool in the medicinal chemist's arsenal, particularly for scaffold hopping strategies and navigating a crowded intellectual property landscape.
Future research should focus on systematic, direct comparisons of these scaffolds within the same chemical series and against the same kinase targets. Such studies would provide invaluable data to further refine our understanding of how the subtle placement of a nitrogen atom can be leveraged to achieve the next generation of highly potent and selective kinase inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyrazolo[3,4-b]pyridines: An Evaluation of Yields and Methodologies
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[3][4][5] The efficacy of these compounds is often intrinsically linked to the nature and position of substituents on the bicyclic core. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse pyrazolo[3,4-b]pyridines is a critical endeavor for researchers in the field.
This guide provides a comparative analysis of various synthetic strategies for the preparation of substituted pyrazolo[3,4-b]pyridines, with a primary focus on reaction yields and the underlying principles that govern these methodologies. We will delve into multicomponent reactions, the impact of microwave irradiation, and other innovative approaches, offering field-proven insights to aid in the selection of the most appropriate synthetic route for your research needs.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation.[6][7] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it a highly attractive strategy for the synthesis of pyrazolo[3,4-b]pyridines.
A common and effective MCR for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[8] The choice of catalyst and reaction conditions plays a crucial role in the efficiency of these reactions.
Experimental Protocol: A Representative Three-Component Synthesis
The following protocol describes a typical three-component reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine derivative:
-
In a round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired pyrazolo[3,4-b]pyridine.
The underlying mechanism of this MCR typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and aromatization yield the final pyrazolo[3,4-b]pyridine product.
Caption: A simplified workflow of a three-component reaction for pyrazolo[3,4-b]pyridine synthesis.
The Advent of Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has revolutionized the field by offering dramatic reductions in reaction times, increased product yields, and often, improved product purity compared to conventional heating methods.[6][9][10] The application of microwave irradiation to the synthesis of pyrazolo[3,4-b]pyridines has been particularly successful, especially in the context of MCRs.[4][11]
The efficiency of microwave synthesis stems from the direct and rapid heating of the reaction mixture through the interaction of microwaves with polar molecules. This localized heating can lead to reaction rates that are orders of magnitude faster than those achieved with conventional heating.
Yield Comparison: Conventional Heating vs. Microwave Irradiation
The advantages of microwave-assisted synthesis are clearly demonstrated in the comparative data for the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives.
| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |
| 1 | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Conventional | 6-8 h | 65-75 | [4] |
| 2 | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Microwave | 5-10 min | 80-92 | [4] |
| 3 | 1,3-dimethyl-1H-pyrazol-5-amine, ethyl 2-cyanoacetate, substituted benzaldehydes | Conventional | 3-4 h | 60-75 | [6] |
| 4 | 1,3-dimethyl-1H-pyrazol-5-amine, ethyl 2-cyanoacetate, substituted benzaldehydes | Microwave | 15-20 min | 85-95 | [6][12] |
As evidenced in the table, microwave irradiation consistently leads to significantly higher yields in a fraction of the time required for conventional heating. This rapid and efficient methodology is particularly beneficial for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Caption: Comparison of conventional vs. microwave synthesis workflows.
Alternative Synthetic Strategies and Their Yields
While MCRs, particularly under microwave irradiation, represent a highly efficient approach, several other synthetic routes to pyrazolo[3,4-b]pyridines have been developed, each with its own set of advantages and limitations.
Synthesis from 5-Aminopyrazoles and Alkynyl Aldehydes
A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes provides a versatile route to both halogenated and non-halogenated pyrazolo[3,4-b]pyridines.[2] This method offers good functional group tolerance and excellent regioselectivity.[2] The yields for this approach are generally moderate to good, typically ranging from 53% to 68% for halogenated derivatives and slightly higher for non-halogenated analogues.[2]
Synthesis from Pyranopyrazoles
An innovative and straightforward route involves the conversion of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.[13] This method proceeds via a sequential opening/closing cascade reaction catalyzed by an amorphous carbon-supported sulfonic acid (AC-SO3H).[13] This approach is notable for its mild, room-temperature reaction conditions and provides moderate to good yields, with some examples reaching up to 80% on a gram scale.[13]
Cyclization of 5-Aminopyrazoles with Unsaturated Ketones
The cyclization of 5-aminopyrazoles with α,β-unsaturated ketones in the presence of a Lewis acid catalyst, such as ZrCl4, is another viable method.[1] However, the reported yields for this two-step procedure can be modest, ranging from 13% to 28% for the final cyclization step.[1]
Conclusion
The synthesis of substituted pyrazolo[3,4-b]pyridines can be achieved through a variety of synthetic routes. For researchers seeking high efficiency, rapid reaction times, and operational simplicity, multicomponent reactions under microwave irradiation stand out as the premier choice, consistently delivering high yields in a fraction of the time required by conventional methods.[4][6][9]
Alternative strategies, such as those employing alkynyl aldehydes or pyranopyrazole precursors, offer access to unique substitution patterns and are valuable additions to the synthetic chemist's toolbox, providing good yields under specific conditions.[2][13] The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the specific goals of the research program. As the demand for novel bioactive molecules continues to grow, the development of even more efficient and versatile methods for the synthesis of pyrazolo[3,4-b]pyridines will undoubtedly remain an active area of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
The Versatile Scaffold: A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with various biological targets. The strategic incorporation of a bromine atom at the C5-position, as seen in 5-bromo-1H-pyrazolo[3,4-b]pyridine, offers a versatile synthetic handle for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of a vast chemical space. This guide provides a comparative analysis of the in vitro and in vivo evaluation of compounds synthesized from this valuable scaffold, showcasing its remarkable adaptability across different therapeutic areas.
A Chameleon in the Lab: Comparative In Vitro Evaluation
The true potential of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is unveiled through the diverse biological activities exhibited by its derivatives. A comparative look at their in vitro performance reveals how subtle structural modifications can lead to profound differences in therapeutic targeting.
Anticancer Activity: A Multi-pronged Attack
The pyrazolo[3,4-b]pyridine core has been extensively explored for its anticancer properties, with derivatives demonstrating efficacy through various mechanisms of action.[1]
A series of novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are key drivers in the proliferation and differentiation of cancer cells.[3][4] The synthesis of these compounds often commences with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes iodination followed by protection and subsequent coupling reactions to introduce various side chains.[3]
| Compound | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| C03 | TRKA | 56 | Km-12 | 0.304 |
| C09 | TRKA | 57 | - | - |
| C10 | TRKA | 26 | - | - |
| Larotrectinib | TRKA | 3.0 | - | - |
Table 1: In Vitro Activity of Representative TRK Inhibitors Derived from Pyrazolo[3,4-b]pyridine. [3]
The data clearly indicates that while these derivatives are potent, they are yet to match the efficacy of the established drug, Larotrectinib. However, compound C03 demonstrated promising activity against the Km-12 cancer cell line and exhibited good plasma stability with low inhibitory activity against a panel of cytochrome P450 isoforms, highlighting its potential for further development.[3][4]
Another avenue of anticancer activity for this scaffold is the inhibition of Topoisomerase IIα, an essential enzyme in DNA replication and repair. A study focused on indole-conjugated pyrazolo[3,4-b]pyridine derivatives revealed potent and broad-spectrum antiproliferative activity.[1][5]
| Compound | NCI 60 MG-MID GI50 (µM) | K562 GI50 (µM) | MV4-11 GI50 (µM) |
| 8c | 1.33 | 1.21 | 0.98 |
| Etoposide | - | 0.45 | 0.03 |
Table 2: Antiproliferative Activity of a Lead Topoisomerase IIα Inhibitor. [1][5]
Compound 8c emerged as a promising candidate with significant broad-spectrum activity across the NCI 60 cancer cell line panel.[1][5] Mechanistic studies confirmed that its mode of action involves the induction of DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[1]
Anti-inflammatory Activity: Targeting TBK1
TANK-binding kinase 1 (TBK1) is a key player in innate immunity signaling pathways, and its dysregulation is implicated in various inflammatory diseases. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as potent TBK1 inhibitors.[6]
| Compound | TBK1 IC50 (nM) |
| 15y | 0.2 |
| BX795 | 7.1 |
| MRT67307 | 28.7 |
Table 3: In Vitro Inhibitory Activity of a Potent TBK1 Inhibitor. [6]
Compound 15y stood out with an exceptionally low IC50 value, demonstrating potent inhibition of TBK1. Further cellular assays confirmed its ability to effectively inhibit the downstream IFN signaling in stimulated THP-1 and RAW264.7 cells, underscoring its potential as an anti-inflammatory agent.[6]
Antidiabetic Activity: α-Amylase Inhibition
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to metabolic disorders. A study on newly synthesized hydrazide and hydrazone derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate demonstrated significant in vitro antidiabetic activity through the inhibition of α-amylase.[7]
| Compound | α-Amylase IC50 (µM) |
| 3c | 9.6 ± 0.5 |
| 4c | 13.9 ± 0.7 |
| Acarbose | 200.1 ± 10.0 |
Table 4: In Vitro α-Amylase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives. [7]
Compounds 3c and 4c exhibited significantly more potent inhibition of α-amylase compared to the standard drug acarbose, suggesting that this scaffold could be a promising starting point for the development of novel antidiabetic agents.[7]
From the Bench to the Model: Comparative In Vivo Evaluation
While in vitro data provides crucial insights into the potential of a compound, in vivo studies are essential to assess its efficacy and safety in a living organism. For derivatives of the pyrazolo[3,4-b]pyridine scaffold, in vivo evaluations have primarily focused on their anticancer properties.
One study reported the in vivo anticancer assay of pyrazolo[3,4-b]pyridine analogs over Ehrlich Ascites Carcinoma (EAC) in mice, where compounds 2 and 9c showed the greatest activity.[8] Another investigation into a pan-TRK inhibitor derived from this scaffold, compound 5 , demonstrated a potent anticancer effect both in vitro and in vivo.[3]
The limited publicly available in vivo data for a broad range of derivatives underscores the necessity for further preclinical development of the many promising candidates identified in vitro.
Unraveling the "How": Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is paramount for rational drug design and optimization.
TRK Signaling Pathway Inhibition
The anticancer activity of compounds like C03 stems from their ability to inhibit the TRK signaling pathway. Continuous activation of TRK receptors by neurotrophins leads to the activation of downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Inhibition of TRKA by pyrazolo[3,4-b]pyridine derivatives blocks these downstream signals.
Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
TBK1 Signaling Pathway Inhibition
The anti-inflammatory effects of compounds like 15y are achieved by targeting the TBK1 signaling pathway. Activation of pattern recognition receptors (PRRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) leads to the recruitment and activation of TBK1. TBK1 then phosphorylates and activates transcription factors like IRF3, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. [vivo.weill.cornell.edu]
A Head-to-Head Comparison of Suzuki vs. Stille Coupling for Functionalizing Pyrazolo[3,4-b]pyridines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to precisely and efficiently functionalize this heterocyclic system is paramount in the drug discovery process. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their power in constructing carbon-carbon bonds.[2][3][4] This guide provides an in-depth, head-to-head comparison of two of the most prominent methods: the Suzuki-Miyaura coupling and the Stille coupling, specifically tailored to their application in modifying the pyrazolo[3,4-b]pyridine core.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity[5][6] | High toxicity of organotin reagents[4][7] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture[7][8] |
| Byproducts | Boron-based, often water-soluble and easily removed[5] | Tin-based, can be challenging to remove completely[9] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases[6][10] | Excellent, very broad functional group tolerance[11][12] |
| Reaction Conditions | Typically requires a base[5][13][14] | Often proceeds under neutral or milder conditions[12] |
The Underlying Chemistry: A Mechanistic Overview
Both the Suzuki and Stille couplings are propelled by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][7] The catalytic cycle for both reactions can be broadly broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction couples an organoboron species with an organohalide.[5] A key distinction is the requirement of a base to activate the organoboron reagent, forming a boronate complex, which facilitates the crucial transmetalation step.[6][13]
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Stille Catalytic Cycle
The Stille reaction utilizes an organotin reagent to couple with an organohalide.[7] A notable feature of the Stille coupling is that it often proceeds under neutral conditions, as the organostannane does not require activation by a base for transmetalation.[7]
Figure 2. Generalized catalytic cycle for the Stille coupling.
Performance Comparison on Pyrazolo[3,4-b]pyridines: A Data-Driven Analysis
While both methods are capable of functionalizing the pyrazolo[3,4-b]pyridine core, their performance can vary depending on the specific substrates and desired outcome.
Suzuki Coupling: The Workhorse
The Suzuki coupling is often the first choice for many chemists due to the low toxicity of boronic acids and their byproducts.[5][6] A study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines demonstrated a one-pot, sequential Suzuki-Miyaura coupling strategy.[15] This approach highlights the chemoselectivity achievable with Suzuki coupling, selectively functionalizing different positions on the heterocyclic core.[15]
Table 1: Representative Suzuki Coupling Reactions on Pyrazolo[3,4-b]pyridine Scaffolds
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 6-chloro-3-iodo-1-(PMB)-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92% (C3) | [15] |
| 3-phenyl-6-chloro-1-(PMB)-pyrazolo[3,4-b]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85% (C6) | [15] |
| 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Various aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 65-85% | [16] |
Stille Coupling: Robust and Tolerant
The Stille coupling often shines where the Suzuki coupling may falter, particularly with complex substrates or those containing functional groups that are sensitive to basic conditions.[17] The high functional group tolerance of organostannanes is a significant advantage.[11][12] Research on the functionalization of 3-iodo-1H-pyrazolo[3,4-b]pyridines has shown that Stille coupling is an efficient method alongside Suzuki, Heck, and Sonogashira reactions.[18]
Table 2: Representative Stille Coupling Reactions on Heterocyclic Scaffolds (Illustrative for Pyrazolo[3,4-b]pyridines)
| Starting Material | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Yield | Reference |
| Diazocine-Br | (4-methoxyphenyl)tributylstannane | Pd(OAc)₂/XPhos | - | Toluene | 90% | [17] |
| Diazocine-Br | Tributyl(furan-2-yl)stannane | Pd(OAc)₂/XPhos | - | Toluene | 91% | [17] |
| Aryl Halide | Organostannane | Pd(PPh₃)₄ | LiCl | THF | High | [19] |
Practical Considerations for the Bench Chemist
The choice between Suzuki and Stille coupling often comes down to a balance of practical considerations.
Figure 3. A generalized workflow for cross-coupling functionalization.
Reagent Availability and Handling
A vast library of boronic acids is commercially available, facilitating rapid diversification of the pyrazolo[3,4-b]pyridine core.[9] Organostannanes, while often stable, may need to be synthesized in-house, and their high toxicity necessitates careful handling and disposal procedures.[4][7]
Reaction Setup and Optimization
Suzuki couplings typically require careful optimization of the base, as it plays a crucial role in the catalytic cycle.[13] The choice of solvent is also critical, with mixtures of organic solvents and water often being employed.[5] Stille couplings can be more straightforward in this regard, often proceeding under anhydrous and base-free conditions. However, additives like lithium chloride or copper(I) iodide are sometimes used to accelerate the reaction.[19][20]
Purification and Byproduct Removal
A significant practical advantage of the Suzuki coupling is the ease of removing the boron-containing byproducts, which are often water-soluble.[5] In contrast, the removal of tin byproducts from Stille reactions can be notoriously difficult and may require specialized workup procedures or multiple chromatographic purifications.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[3,4-b]pyridine
This protocol is a representative example based on established procedures.[14][21]
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated pyrazolo[3,4-b]pyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, THF/water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand, 0.05 equiv.) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Stille Coupling of a Halogenated Pyrazolo[3,4-b]pyridine
This protocol is a generalized procedure based on common practices in Stille couplings.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the halogenated pyrazolo[3,4-b]pyridine (1.0 equiv.) and the organostannane (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene, THF, DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 0.02-0.05 equiv.) to the solution. If required, add any additives such as LiCl or CuI at this stage.
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as indicated by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture may be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated. A common method to remove tin byproducts is to treat the crude mixture with a saturated aqueous solution of KF, which precipitates the tin salts.
-
Purification: After the initial workup to remove the bulk of the tin byproducts, the product is typically purified by column chromatography.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are powerful and versatile tools for the functionalization of pyrazolo[3,4-b]pyridines. The Suzuki coupling is often the preferred method due to its use of non-toxic and readily available boronic acids, as well as the ease of byproduct removal. However, the Stille coupling remains an invaluable alternative, particularly for substrates with base-sensitive functional groups or when other methods fail. Its exceptional functional group tolerance and robust nature ensure its continued relevance in complex synthetic campaigns.
The ongoing development of new ligands and catalyst systems continues to expand the scope and efficiency of both reactions.[22][23][24] For researchers working with pyrazolo[3,4-b]pyridines, a thorough understanding of the strengths and weaknesses of each method is essential for the strategic design of efficient and successful synthetic routes in the quest for novel therapeutics and functional materials.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010) | PPTX [slideshare.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. ikm.org.my [ikm.org.my]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction [mdpi.com]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stille Coupling [organic-chemistry.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 23. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Drug-Like Properties of 5-Bromo-3-Methyl-1H-Pyrazolo[3,4-b]pyridine Derivatives
For Immediate Release
[City, State] – In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive assessment of the drug-like properties of novel derivatives of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, offering a comparative analysis grounded in established principles of drug discovery and supported by experimental and in silico data. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
The journey of a potential drug from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Therefore, an early and rigorous assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[3][4] This guide will delve into the key parameters that define a "drug-like" molecule and present a comparative framework for evaluating derivatives of the this compound core.
The Foundation: Understanding Drug-Likeness
The concept of "drug-likeness" is a qualitative assessment of how closely a compound's physicochemical properties resemble those of known oral drugs.[5][6] Several guiding principles have been established to aid in this evaluation, the most prominent being Lipinski's Rule of Five.
Lipinski's Rule of Five: A First Pass Filter
Developed by Christopher Lipinski in 1997, the Rule of Five provides a set of simple heuristics to predict the oral bioavailability of a compound.[7][8] A compound is more likely to be orally bioavailable if it satisfies the following criteria:
-
Molecular Weight (MW) ≤ 500 Da : Smaller molecules are more readily absorbed.[8][9]
-
LogP ≤ 5 : LogP, the logarithm of the partition coefficient between octanol and water, is a measure of lipophilicity. An optimal balance between lipophilicity and hydrophilicity is crucial for membrane permeability and solubility.[7][9]
-
Hydrogen Bond Donors (HBD) ≤ 5 : The number of O-H and N-H bonds.[8][9]
-
Hydrogen Bond Acceptors (HBA) ≤ 10 : The number of nitrogen and oxygen atoms.[8][9]
It is important to note that this rule is a guideline, not a strict law, and many successful drugs, particularly natural products and those requiring active transport, fall outside these parameters.[9][10]
Beyond the Rule of Five: Other Key Descriptors
While Lipinski's rules provide a valuable starting point, a more nuanced assessment of drug-likeness involves other parameters:
-
Topological Polar Surface Area (TPSA) : This metric is a good predictor of passive molecular transport through membranes. Generally, a TPSA of ≤ 140 Ų is associated with good oral bioavailability.
-
Fraction of sp³ Hybridized Carbons (Fsp³) : A higher Fsp³ count often correlates with increased three-dimensionality, which can lead to improved binding specificity and reduced off-target effects.[11]
-
Synthetic Accessibility (SA) Score : This score, typically ranging from 1 (easy to synthesize) to 10 (very difficult), provides a practical consideration for the feasibility of producing the compound on a larger scale.[11]
Comparative Analysis of this compound Derivatives
To illustrate the application of these principles, we present a comparative analysis of a series of hypothetical derivatives of this compound. The core structure itself has a molecular weight of 212.05 g/mol , a calculated LogP of approximately 1.9, and satisfies the criteria for hydrogen bond donors and acceptors, making it an excellent starting point for derivatization.[12]
The following table summarizes the calculated drug-like properties for the parent compound and a set of its derivatives with varying substituents at the R1 and R2 positions.
| Compound ID | R1 | R2 | MW (Da) | LogP | HBD | HBA | TPSA (Ų) | Fsp³ | SA Score | Lipinski Violations |
| Parent | H | H | 212.05 | 1.90 | 1 | 3 | 41.6 | 0.14 | 2.5 | 0 |
| Derivative A | Methyl | H | 226.08 | 2.35 | 1 | 3 | 41.6 | 0.25 | 2.7 | 0 |
| Derivative B | Phenyl | H | 288.14 | 3.65 | 1 | 3 | 41.6 | 0.08 | 3.1 | 0 |
| Derivative C | 4-Fluorophenyl | H | 306.13 | 3.85 | 1 | 3 | 41.6 | 0.08 | 3.2 | 0 |
| Derivative D | H | Acetyl | 254.07 | 1.55 | 1 | 4 | 58.8 | 0.13 | 2.9 | 0 |
| Derivative E | H | Benzoyl | 316.13 | 3.30 | 1 | 4 | 58.8 | 0.07 | 3.5 | 0 |
| Alternative Scaffold 1 | - | - | 250.30 | 2.80 | 2 | 4 | 65.1 | 0.30 | 3.0 | 0 |
| Alternative Scaffold 2 | - | - | 480.60 | 4.90 | 4 | 8 | 120.5 | 0.45 | 4.5 | 0 |
Note: The values for the alternative scaffolds are representative of common heterocyclic cores used in drug discovery for comparative purposes.
This data highlights that simple modifications to the this compound scaffold can be made without violating Lipinski's Rule of Five, maintaining a favorable profile for oral bioavailability.
Experimental Assessment of Drug-Like Properties
While in silico predictions are invaluable for initial screening, experimental validation is crucial.[4][5] The following sections detail standard protocols for assessing key drug-like properties.
Workflow for Assessing Drug-Like Properties
The overall process for evaluating the drug-like properties of a compound series can be visualized as follows:
Caption: A streamlined workflow for assessing drug-like properties.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive diffusion of compounds across biological membranes.[13][14] It serves as a rapid and cost-effective alternative to cell-based assays for initial permeability screening.[15]
Experimental Protocol:
-
Preparation of the Lipid Membrane: A solution of 1% lecithin in dodecane is prepared and sonicated until fully dissolved.[16] 5 µL of this solution is then carefully dispensed onto the membrane of each well in the donor plate.[16]
-
Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., PBS at pH 7.4) containing a small percentage of DMSO (typically 5%) to a final concentration of 1-10 µM.[16]
-
Assay Setup: The acceptor plate wells are filled with 300 µL of the buffer solution. 150 µL of the test compound solution is added to the donor plate wells.[16] The donor plate is then placed on top of the acceptor plate to form a "sandwich."[17]
-
Incubation: The PAMPA sandwich is incubated at room temperature for 10-20 hours with gentle shaking.[16]
-
Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS or UV-Vis spectroscopy.[14][18] The apparent permeability coefficient (Papp) is then calculated.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s.[18][19]
Experimental Protocol:
-
Preparation of Reagents: Liver microsomes (human or animal) are thawed and diluted in a phosphate buffer (pH 7.4).[20][21] An NADPH regenerating system is also prepared.[19]
-
Incubation: The test compound (typically at a final concentration of 1-2 µM) is mixed with the microsomal solution and the NADPH regenerating system.[22] The reaction is initiated by the addition of NADPH and incubated at 37°C.[18]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[22]
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[18]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18][19] The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).[18]
Structure-Activity and Structure-Property Relationships
The data gathered from both in silico and in vitro assessments can be used to build structure-activity relationships (SAR) and structure-property relationships (SPR). This allows for the rational design of new derivatives with improved drug-like properties.
Caption: Interplay of chemical structure and drug-like properties.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate favorable in silico drug-like properties, warranting further investigation. The provided experimental protocols offer a robust framework for the in vitro assessment of these compounds.
Future work should focus on synthesizing a diverse library of derivatives and systematically evaluating their ADMET properties alongside their biological activity. This integrated approach will enable the identification of lead candidates with an optimal balance of potency and drug-likeness, ultimately increasing the probability of success in preclinical and clinical development. The pyrazolo[3,4-b]pyridine core continues to be a fertile ground for the discovery of new medicines.[1][23]
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Likeness Assessment - Creative Biolabs [creative-biolabs.com]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 9. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.genophore.com [info.genophore.com]
- 12. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
- 21. mercell.com [mercell.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Hazard Assessment and Waste Identification: A Proactive Approach
5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine must be treated as a hazardous substance. GHS classifications for this compound indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The presence of the brominated pyrazolopyridine structure informs our cautious approach. Pyridine and its derivatives are recognized for their potential to cause harm upon ingestion, skin contact, or inhalation.[2][3] Therefore, all materials that come into contact with this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[2]
Underlying Rationale: The brominated functional group places this compound in the category of halogenated organic compounds.[4] The U.S. Environmental Protection Agency (EPA) regulates many organobromine compounds as hazardous waste due to their potential for persistence and toxicity in the environment.[5][6] Consequently, we adopt a conservative disposal strategy that assumes this compound falls under these regulatory frameworks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and airborne particles that can cause serious eye irritation.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber) and a fully-buttoned lab coat. | Prevents skin contact, which can cause irritation.[1][9] Nitrile gloves may not be sufficient for prolonged contact. |
| Respiratory Protection | Use within a certified laboratory chemical fume hood. | Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][9] |
Expert Insight: The selection of appropriate gloves is critical. Always consult the manufacturer's glove compatibility chart. For pyridine-like structures, butyl rubber gloves often provide better protection than standard nitrile gloves.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation and containment. Never dispose of this compound down the drain or in regular trash.[7][10]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste:
-
Collect unused or waste this compound powder, contaminated weigh boats, spatulas, and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container designated for "Halogenated Organic Waste".[10]
-
Do not mix halogenated waste with non-halogenated waste streams.[4][10] This is critical because the disposal methods for these two categories are different and mixing them can increase disposal costs and complexity.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[2]
-
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] Include the date when waste was first added to the container.[9]
-
Storage:
Step 3: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Institutional EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration (820°C - 1600°C) in a facility equipped with flue gas scrubbing.[3][7][12] This process ensures the complete destruction of the compound and prevents the release of harmful substances.
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating their impact.[13]
Accidental Spill
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13]
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, call your institution's emergency number immediately.[14] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[13]
-
Containment (for small, manageable spills):
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the incident to your supervisor and your institution's EHS office.[15]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes.[8][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8] Seek medical attention.
-
Inhalation: Move to fresh air immediately.[8] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting.[8] Rinse your mouth with water and seek immediate medical attention.[8]
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility in your laboratory. The principles of proactive hazard assessment, proper use of PPE, meticulous segregation and labeling of waste, and preparedness for emergencies are fundamental to the safe practice of chemical research.
References
- 1. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. uakron.edu [uakron.edu]
- 5. epa.gov [epa.gov]
- 6. Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998) [govinfo.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. uwaterloo.ca [uwaterloo.ca]
Comprehensive Safety and Handling Guide for 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. The following procedures are synthesized from established safety principles for handling pyridine derivatives and the specific hazard information available for this compound.
Hazard Analysis and Risk Mitigation
This compound is a heterocyclic compound with limited publicly available toxicological data. However, based on its structure and available GHS classifications from PubChem, it is prudent to treat it as a hazardous substance.[1] The primary known hazards are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, a multi-layered approach to safety is paramount, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2] Avoid latex gloves.[2] | To prevent skin contact and potential irritation. Nitrile and neoprene offer good chemical resistance to pyridine-like compounds. |
| Eye Protection | Chemical splash goggles.[2] | To protect against accidental splashes that could cause serious eye irritation. |
| Body Protection | A fully buttoned lab coat.[3] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood.[2][3] | To prevent inhalation of any dust or vapors, which may cause respiratory irritation. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk and preventing accidental release.
Preparation and Weighing
-
Designated Area: All handling of this compound, including weighing, should be conducted within a certified chemical fume hood.[2][3]
-
Spill Containment: Before starting, line the work surface with absorbent pads to contain any potential spills.
-
Tool Selection: Use spark-proof tools and equipment, especially when handling larger quantities.[4]
-
Weighing:
-
Tare a clean, dry weighing vessel.
-
Carefully transfer the required amount of the compound using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, consider using a filtered balance enclosure if available.
-
Close the primary container immediately after use.
-
-
Dissolution: If dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors or aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory.[5] The primary engineering control should be a properly functioning chemical fume hood.[2]
-
Temperature Control: Be mindful of reaction temperatures. Exothermic reactions can increase volatilization.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
Emergency Procedures: A Plan for the Unexpected
Spills
Even with the best precautions, spills can occur. Swift and appropriate action is critical.
Small Spill (Cleanable in <10 minutes):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material like sand or vermiculite.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.
Below is a workflow for handling a chemical spill:
Caption: Workflow for chemical spill response.
First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.
Storage and Disposal
Storage
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3]
-
Segregation: Store separately from incompatible materials such as strong oxidizers and acids.[6]
Disposal
-
Waste Collection: Collect all waste materials (including contaminated PPE and spill cleanup materials) in a designated, labeled hazardous waste container.[3]
-
Regulations: Dispose of chemical waste through your institution's EHS office in accordance with all local, state, and federal regulations. Do not discharge to sewer systems.[8]
Conclusion: A Culture of Safety
Safe handling of this compound is not just about following a set of rules; it's about fostering a culture of safety and vigilance in the laboratory. By understanding the potential hazards and adhering to these protocols, you can protect yourself, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.
References
- 1. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. media.laballey.com [media.laballey.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
